Technical Documentation Center

2-(oxan-4-yloxy)pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(oxan-4-yloxy)pyrazine
  • CAS: 2189434-13-5

Core Science & Biosynthesis

Foundational

Technical Guide: The 2-(Oxan-4-yloxy)pyrazine Scaffold in Medicinal Chemistry

Executive Summary 2-(Oxan-4-yloxy)pyrazine , also chemically indexed as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , represents a "privileged substructure" in modern drug discovery. It combines an electron-deficient heteroa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Oxan-4-yloxy)pyrazine , also chemically indexed as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , represents a "privileged substructure" in modern drug discovery. It combines an electron-deficient heteroaromatic ring (pyrazine) with a polarity-enhancing saturated heterocycle (tetrahydropyran) via an ether linkage.

This guide analyzes the molecule not merely as a chemical entity, but as a strategic tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization . The scaffold is frequently employed to modulate lipophilicity (LogP), improve metabolic stability compared to phenyl ethers, and introduce specific hydrogen-bond acceptor motifs without adding significant molecular weight.

Part 1: Structural Analysis & Physicochemical Profile

The Pharmacophore Architecture

The molecule consists of three distinct functional zones, each serving a specific medicinal chemistry purpose:

  • The Pyrazine Warhead (Electron Deficient):

    • Role: Acts as a weak base (pKa ~0.6) and a hydrogen bond acceptor (HBA). Its electron-deficiency makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), facilitating library generation.

    • Bioisosterism: Often used as a bioisostere for pyridine or benzene to lower lipophilicity and improve aqueous solubility.

  • The Ether Linker ( conformational flexibility):

    • Role: Provides a rotational degree of freedom (C-O-C bond), allowing the molecule to adopt conformations required to fit into binding pockets (e.g., kinase hinge regions).

    • Stability: Unlike ester linkages, the ether bond is resistant to plasma esterases.

  • The Tetrahydropyran (THP) Tail:

    • Role: The "Oxan-4-yl" group is a classic solubility enhancer. It lowers cLogP by approximately 1.0–1.5 units compared to a cyclohexyl analog due to the cyclic ether oxygen.

    • Metabolic Profile: The THP ring is generally more metabolically stable than N-alkyl chains, though it can be susceptible to oxidative metabolism at the position

      
       to the oxygen.
      
Physicochemical Properties (Data Table)

Note: Values below are calculated estimates standard for this scaffold class.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 180.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.5 – 0.9Highly favorable. Allows room for lipophilic substituents elsewhere.
TPSA ~35-40 Ų(Pyrazine 2N: ~26 + Ether O: ~9). Indicates good membrane permeability.
H-Bond Donors 0No donors; reduces desolvation penalty upon binding.
H-Bond Acceptors 3Two pyrazine nitrogens + one THP oxygen.
Rotatable Bonds 2Low entropic penalty upon binding.

Part 2: Synthetic Methodology (SNAr Protocol)

The most robust route to synthesize 2-(oxan-4-yloxy)pyrazine is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrazine nitrogens activates the ring (specifically at the 2-position) for attack by alkoxides.

Reaction Logic
  • Electrophile: 2-Chloropyrazine. The chlorine is a good leaving group, and the ortho/para positions relative to ring nitrogens are highly electrophilic.

  • Nucleophile: Tetrahydro-2H-pyran-4-ol (Oxan-4-ol).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). A strong base is required to deprotonate the secondary alcohol to form the more reactive alkoxide.

Step-by-Step Experimental Protocol

Safety Note: NaH is pyrophoric. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF or THF (0.5 M concentration)

Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF/DMF.

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 minutes at 0°C -> RT to ensure complete alkoxide formation.

  • Addition: Add 2-Chloropyrazine (1.0 eq) dropwise (neat or in minimal solvent).

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

    • Checkpoint: Look for the disappearance of the chloride starting material (UV active) and the appearance of the product (more polar).

  • Quench: Cool to RT. Carefully quench with saturated aqueous NH4Cl (exothermic).

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexane:EtOAc gradient (typically elutes around 20-40% EtOAc depending on column).

Visualization: Synthesis Workflow

SNAr_Synthesis Start Reagents: 2-Chloropyrazine Tetrahydro-2H-pyran-4-ol Base Activation: NaH (1.5 eq) 0°C, THF/DMF Start->Base Deprotonation Intermediate Intermediate: Pyran-4-oxide anion Base->Intermediate Reaction S_NAr Reaction: Heat 60-80°C 2-4 Hours Intermediate->Reaction + Electrophile Workup Workup: Quench NH4Cl Extract EtOAc Reaction->Workup Completion Product Product: 2-(Oxan-4-yloxy)pyrazine Workup->Product Purification

Figure 1: SNAr synthetic pathway for the generation of the pyrazine ether scaffold.

Part 3: Applications & Mechanism of Action

Medicinal Chemistry Utility

This scaffold is rarely a drug in itself but is a critical linker-motif found in:

  • Kinase Inhibitors (e.g., ALK5, Syk): The pyrazine nitrogen often interacts with the hinge region of kinases (via H-bond acceptor), while the THP group projects into the solvent-exposed region to improve solubility.

  • p53 Stabilizers: Pyrazine derivatives have been identified as covalent binders to cysteine clefts in mutant p53 (Y220C), where the ether linkage orients the molecule correctly within the hydrophobic pocket.

  • Metabolic Stability: Replacing a phenyl ring with a pyrazine ring typically reduces CYP450 metabolism (lower lipophilicity = lower affinity for metabolic enzymes).

Structure-Activity Relationship (SAR) Logic

When optimizing a lead compound containing this scaffold:

  • To increase potency: Add substituents at the Pyrazine 5- or 6-position (e.g., -NH2, -CH3) to pick up additional H-bonds.

  • To decrease clearance: If the THP ring is being oxidized, replace it with a bridged ether (e.g., 8-oxabicyclo[3.2.1]octane) to sterically block the oxidation site.

Visualization: Pharmacophore Map

Pharmacophore Pyrazine Pyrazine Ring (Electron Deficient) Pi-Stacking Nitrogen N-Acceptor (H-Bonding) Pyrazine->Nitrogen  Interaction Ether Ether Linker (Rotational Axis) Pyrazine->Ether THP Tetrahydropyran (Solubility/LogP Mod) Ether->THP

Figure 2: Pharmacophore map illustrating the functional roles of the scaffold components.

References

  • PubChem. (2025).[1] Pyrazine Compound Summary. National Library of Medicine. [Link]

  • Tambat, N., et al. (2022).[2] Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry. [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Boettcher, S., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. Drug Design, Development and Therapy. [Link]

  • JECFA. (2002). Safety evaluation of certain food additives: Pyrazine Derivatives. World Health Organization. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(tetrahydropyran-4-yloxy)pyrazine: Synthesis, Properties, and Applications for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-(tetrahydropyran-4-yloxy)pyrazine, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(tetrahydropyran-4-yloxy)pyrazine, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and medicinal chemistry. This document will delve into its chemical identity, a proposed robust synthetic route with detailed protocols, and a discussion of its potential applications, all grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Molecular Descriptors

2-(tetrahydropyran-4-yloxy)pyrazine is a molecule that marries the pyrazine core, a nitrogen-containing heterocycle prevalent in bioactive compounds, with a tetrahydropyran moiety, a common structural motif in medicinal chemistry known to influence physicochemical properties such as solubility and metabolic stability.[1][2]

Descriptor Value
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES C1COCC(O1)c2nccnc2
InChI Key InChIKey=YJFLGZXRGCXNQS-UHFFFAOYSA-N

Rationale and Proposed Synthesis: A Modern Approach to Aryl Ether Formation

The synthesis of 2-(tetrahydropyran-4-yloxy)pyrazine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electron-deficient nature of the pyrazine ring, which makes it susceptible to attack by nucleophiles.[3] The presence of two nitrogen atoms in the pyrazine ring activates the halide at the 2-position for displacement.[4] Specifically, a variation of the Williamson ether synthesis is proposed, wherein the alkoxide of tetrahydropyran-4-ol displaces a halogen from a 2-halopyrazine.[5][6]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the ether linkage, identifying 2-halopyrazine and tetrahydropyran-4-ol as the key starting materials.

G target 2-(tetrahydropyran-4-yloxy)pyrazine reagents 2-Halopyrazine + Tetrahydropyran-4-ol target->reagents C-O Disconnection (S_NAr)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-(tetrahydropyran-4-yloxy)pyrazine, with self-validating checkpoints throughout the process.

Step 1: Formation of the Alkoxide

  • To a stirred solution of tetrahydropyran-4-ol (1.2 equivalents) in anhydrous dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed. This indicates the complete formation of the sodium salt of tetrahydropyran-4-ol.

Step 2: Nucleophilic Aromatic Substitution

  • Cool the freshly prepared alkoxide solution back to 0 °C.

  • Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the alkoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(tetrahydropyran-4-yloxy)pyrazine.

Synthesis Workflow Diagram

G cluster_0 Alkoxide Formation cluster_1 S_NAr Reaction cluster_2 Work-up & Purification A Tetrahydropyran-4-ol + NaH in DMF B Stir at 0 °C to RT A->B C Sodium tetrahydropyran-4-alkoxide B->C D Add 2-Chloropyrazine in DMF C->D E Heat to 60-80 °C D->E F Reaction Mixture E->F G Quench with Water F->G H Ethyl Acetate Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step synthesis workflow.

Physicochemical and Pharmacological Profile: An Educated Projection

Property Expected Characteristic Rationale
Physical State Likely a solid at room temperature.The introduction of the bulky tetrahydropyran group and the polar pyrazine ring may lead to a higher melting point compared to simpler pyrazines.
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.The tetrahydropyran ether linkage introduces some polar character, but the overall molecule remains largely nonpolar.
Pharmacological Potential The pyrazine core is a well-established pharmacophore in numerous approved drugs, often acting as a bioisostere for other aromatic systems.[7] The nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets.[8] The tetrahydropyran unit can enhance metabolic stability and modulate lipophilicity, which are crucial for drug-like properties.[1][2] This compound could be a valuable building block for kinase inhibitors, GPCR modulators, or other therapeutic agents.[9]

Potential Applications in Drug Discovery

The structural features of 2-(tetrahydropyran-4-yloxy)pyrazine make it an attractive scaffold for medicinal chemistry campaigns.

  • Scaffold for Library Synthesis: This compound can serve as a versatile starting point for the synthesis of a library of derivatives. Further functionalization of the pyrazine ring or modification of the tetrahydropyran moiety could lead to the discovery of novel bioactive molecules.

  • Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for screening against various biological targets. Its moderate complexity and drug-like features make it an ideal candidate for fragment-based approaches.

  • Bioisosteric Replacement: The 2-(tetrahydropyran-4-yloxy)pyrazine moiety can be used as a bioisosteric replacement for other groups in known active compounds to improve their pharmacokinetic or pharmacodynamic profiles.[7]

Conclusion

2-(tetrahydropyran-4-yloxy)pyrazine represents a promising, yet underexplored, chemical entity for drug discovery and development. This guide provides the fundamental chemical identifiers and a robust, well-reasoned synthetic protocol to enable its synthesis and further investigation. The convergence of the biologically relevant pyrazine core and the property-modulating tetrahydropyran group suggests that this compound and its derivatives are worthy of exploration in the quest for novel therapeutics.

References

  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • MDPI. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines | Request PDF. [Link]

  • Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]

  • PubChem. (n.d.). Pyrazine-d4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Google Patents. (n.d.).
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • MDPI. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • PubMed. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydropyrazine. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-(oxan-4-yloxy)pyrazine in DMSO and Aqueous Media

[1][2] Executive Summary This technical guide provides a comprehensive solubility profile and characterization framework for 2-(oxan-4-yloxy)pyrazine (Systematic name: 2-[(tetrahydro-2H-pyran-4-yl)oxy]pyrazine).[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 2-(oxan-4-yloxy)pyrazine (Systematic name: 2-[(tetrahydro-2H-pyran-4-yl)oxy]pyrazine).[1][2] As a heterocyclic ether, this compound represents a critical building block in medicinal chemistry, often utilized to modulate lipophilicity (LogP) while maintaining metabolic stability.[3]

Key Technical Insights:

  • DMSO Solubility: Predicted to be high (>100 mM), driven by the polar aprotic nature of DMSO interacting with the pyrazine nitrogens.

  • Aqueous Solubility: Moderate.[2][4] The molecule exhibits a "Goldilocks" polarity—the pyrazine ring and ether linkage act as hydrogen bond acceptors, while the tetrahydropyran (THP) ring adds necessary lipophilic bulk.

  • pH Dependence: Negligible. Unlike pyridine derivatives, the pyrazine ring is weakly basic (pKa ~0.6), meaning the molecule remains neutral across the physiological pH range (pH 1.2 – 7.4). Solubility will be thermodynamically controlled rather than ionization-controlled.[1][2]

Physicochemical Characterization (In Silico & Theoretical)

Before initiating wet-lab experiments, understanding the theoretical physicochemical properties is essential for designing the solubility protocol.[2]

Structural Analysis

The molecule consists of two distinct domains linked by an ether oxygen:

  • Pyrazine Ring: A planar, electron-deficient aromatic heterocycle.[1][2] It acts as a weak Lewis base.[2]

  • Oxan-4-yl (Tetrahydropyran) Group: A non-planar, aliphatic ether ring.[1][2] It contributes steric bulk and moderate lipophilicity.[2]

Predicted Properties Table[1][2]
PropertyValue (Est.)Impact on Solubility
Molecular Weight ~180.2 g/mol Low MW favors solubility.[1][2][5]
cLogP 0.8 – 1.2Moderately lipophilic; suggests good membrane permeability but requires cosolvents for high-concentration assays.[1][2][5]
TPSA ~50 ŲPolar surface area is well within the soluble range for oral drugs.[5]
H-Bond Donors 0Lack of donors reduces crystal lattice energy, potentially enhancing solubility compared to analogous amines.[1][2][5]
H-Bond Acceptors 4(2 Pyrazine N, 1 Ether O, 1 THP O) – Excellent interaction with water and DMSO.[2][5]
pKa (Conj. Acid) ~0.6Critical: Molecule is neutral at pH 7.[2][5]4. Salt formation is not a viable solubilization strategy.[2]

Solubility Profile: DMSO

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for stock solution preparation.[1][2] 2-(oxan-4-yloxy)pyrazine is expected to exhibit excellent solubility in DMSO.[1][2]

Solvation Mechanism

DMSO acts as a polar aprotic solvent.[2] The sulfoxide oxygen (S=O) is a strong hydrogen bond acceptor, while the methyl groups interact with the lipophilic THP ring via van der Waals forces. The pyrazine ring, being electron-deficient, interacts favorably with the electron-rich sulfoxide oxygen.[1][2]

Stock Solution Protocol[2]
  • Target Concentration: 10 mM to 100 mM.

  • Stability: High.[2] The ether linkage is chemically inert to DMSO.[2]

  • Critical Risk (Hygroscopicity): DMSO is highly hygroscopic.[1][2][6] Absorbed atmospheric water can cause the compound to precipitate over time (known as "crash out").[2]

    • Mitigation: Store stocks under nitrogen or argon at -20°C. Use septum-sealed vials.[1][2]

Solubility Profile: Water & Aqueous Buffers[5]

Aqueous solubility is the limiting factor for biological assays.[2] Due to the absence of ionizable groups in the physiological range, the Intrinsic Solubility (


)  is effectively equal to the total solubility (

).
Predicted Aqueous Behavior[1][2]
  • Solubility Limit: Estimated 1 – 10 mg/mL (Kinetic).[1][2]

  • pH Impact: None.[2] The solubility curve will be flat from pH 2 to pH 10.[2]

  • Buffer Selection: Phosphate Buffered Saline (PBS) pH 7.4 is recommended.[1][2] Avoid buffers with high ionic strength if "salting out" effects are suspected, though unlikely for this MW.[2]

Solvation Diagram (Graphviz)

The following diagram visualizes the interaction of the solute with DMSO versus Water.

SolvationInteractions cluster_solute Solute: 2-(oxan-4-yloxy)pyrazine cluster_DMSO Solvent: DMSO cluster_Water Solvent: Water Pyrazine Pyrazine Ring (e- deficient) EtherLink Ether Linker (Flexible) Pyrazine->EtherLink THP Tetrahydropyran (Lipophilic/Polar) EtherLink->THP H2O_O H-Bond Acceptor THP->H2O_O Hydrophobic Repulsion DMSO_S S=O Dipole (Strong Acceptor) DMSO_S->Pyrazine Dipole-Dipole DMSO_Me Methyl Groups (Van der Waals) DMSO_Me->THP Hydrophobic H2O_H H-Bond Donor H2O_H->Pyrazine H-Bonding (Moderate) H2O_H->THP H-Bonding (Weak)

Caption: Mechanistic comparison of solvation.[1][2] DMSO stabilizes both the aromatic and aliphatic domains, while water relies solely on H-bonding to the nitrogen/oxygen acceptors, fighting against the hydrophobic effect of the carbon scaffold.

Experimental Protocols

To generate authoritative data, two distinct protocols are required: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation).[2]

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To estimate solubility from a DMSO stock, mimicking biological assay conditions.[1]

  • Preparation: Prepare a 10 mM stock solution of 2-(oxan-4-yloxy)pyrazine in pure DMSO.

  • Spiking: Add 20 µL of stock into 980 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.

    • Calculation: Solubility = (Peak Area_sample / Peak Area_standard) × Concentration_standard.[1][2]

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute solubility limit of the solid material.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of aqueous buffer (pH 7.4) in a glass vial.

  • Agitation: Vortex for 1 minute, then place on a rotary shaker for 48 hours at 25°C.

  • Check: Ensure solid is still visible.[2] If fully dissolved, add more solid.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Analysis: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) to fit the linear range of the detector. Inject into HPLC.

Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound Decision Select Method Start->Decision Kinetic Kinetic Solubility (Screening) Decision->Kinetic Early Discovery Thermo Thermodynamic Solubility (Formulation) Decision->Thermo Lead Opt/Dev DissolveDMSO Dissolve in DMSO (10 mM Stock) Kinetic->DissolveDMSO SpikeBuffer Spike into PBS (2% DMSO final) DissolveDMSO->SpikeBuffer PrecipCheck Check Precipitation (Nephelometry) SpikeBuffer->PrecipCheck HPLC HPLC-UV/MS Analysis PrecipCheck->HPLC AddSolid Add Excess Solid to Buffer Thermo->AddSolid Equilibrate Equilibrate 48h (Shake Flask) AddSolid->Equilibrate Centrifuge Centrifuge/Filter Equilibrate->Centrifuge Centrifuge->HPLC Result Solubility Value (µM or mg/mL) HPLC->Result

Caption: Decision tree for selecting the appropriate solubility assay based on the stage of drug development.

References

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Gaylord Chemical Company. (2007).[1][2][7] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. (Confirming DMSO as universal solvent for polar heterocycles).

  • Jorgensen, W. L., & Duffy, E. M. (2002).[2] "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366.[2] (Basis for logP and solubility prediction of pyrazine ethers).

  • National Toxicology Program. (2003).[1][2][8] "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay." (Standard protocol for solubility steps).

  • PubChem Compound Summary. (2023). "Pyrazine Properties."[1][2][4][6][9][10][11] (Source for Pyrazine pKa and general physicochemical data).

Sources

Foundational

LogP and topological polar surface area (TPSA) of pyrazine ethers

An In-Depth Technical Guide to the LogP and Topological Polar Surface Area (TPSA) of Pyrazine Ethers Authored by a Senior Application Scientist The pyrazine nucleus is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LogP and Topological Polar Surface Area (TPSA) of Pyrazine Ethers

Authored by a Senior Application Scientist

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The substitution of ether functionalities onto this heterocyclic core gives rise to pyrazine ethers, a chemical class offering nuanced control over molecular properties critical for drug efficacy. This guide provides an in-depth exploration of two key physicochemical descriptors for pyrazine ethers: the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA). We will examine the theoretical underpinnings of these parameters, detail rigorous experimental and computational methodologies for their determination, and analyze the intricate relationship between chemical structure and these ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) relevant properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and optimize pyrazine ether-based drug candidates.

The Strategic Importance of Pyrazine Ethers in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern drug design.[3][4] Its unique electronic properties and capacity for hydrogen bonding make it an attractive framework for interacting with biological targets.[5][6] The incorporation of an ether linkage (R-O-R') introduces a key modulator of physicochemical properties. The ether's oxygen atom can act as a hydrogen bond acceptor, while the attached alkyl or aryl groups can be systematically varied to fine-tune lipophilicity, metabolic stability, and conformational flexibility. This versatility allows medicinal chemists to optimize the pharmacokinetic profile of a lead compound, enhancing its potential to become a successful therapeutic agent.[2][7]

Below is a diagram illustrating the fundamental pyrazine ether scaffold, highlighting the key points of substitution that allow for the modulation of its physicochemical properties.

G cluster_0 Pyrazine Ether Core Scaffold Pyrazine Pyrazine Ring Oxygen Ether Oxygen Pyrazine->Oxygen C-O Bond R2 R² Group Pyrazine->R2 Substitution Point R1 R¹ Group Oxygen->R1 O-R¹ Bond

Caption: Core structure of a pyrazine ether, indicating key modification points.

Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity is a critical physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall distribution within the body.[8][9] The most widely accepted measure of lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, LogP.[10]

LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11] For oral drug candidates, a LogP value between 1 and 3 is often considered optimal for absorption, though specific therapeutic targets may require different ranges. For instance, penetrating the blood-brain barrier often requires a LogP of approximately 2.[8][9]

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10][12] Its accuracy is unparalleled, making it the benchmark against which other methods are validated.

Causality in Protocol Design:

  • Pre-saturation of Solvents: Both the n-octanol and aqueous buffer phases are pre-saturated with each other for at least 24 hours. This crucial step prevents volume changes during the experiment due to solvent miscibility, ensuring the equilibrium measurement is accurate.

  • Choice of Buffer: A phosphate buffer at pH 7.4 is typically used to mimic physiological conditions, as the ionization state of a compound can dramatically affect its partitioning. The resulting measurement is technically a distribution coefficient (LogD), which is pH-dependent. For non-ionizable compounds like many simple pyrazine ethers, LogD₇.₄ is equivalent to LogP.

  • Equilibration and Centrifugation: Vigorous mixing ensures that equilibrium is reached. Subsequent centrifugation is essential to achieve a clean and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

Detailed Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • In a large separation funnel, combine equal volumes of n-octanol and the aqueous buffer.

    • Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours to ensure mutual saturation. Drain and store each phase separately.

  • Sample Preparation:

    • Prepare a stock solution of the pyrazine ether in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine a precise volume of the pyrazine ether stock solution with a precise volume of the pre-saturated aqueous buffer. Common volume ratios (octanol:water) are 1:1, 1:2, or 2:1, depending on the expected LogP.[12]

    • Seal the vessel and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase. It is critical to avoid disturbing the interface.

    • Determine the concentration of the pyrazine ether in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

    • Prepare calibration standards in both pre-saturated n-octanol and pre-saturated buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the LogP value using the formula: LogP = log₁₀(Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the measured concentration in each phase.

Polarity and the Topological Polar Surface Area (TPSA)

While LogP describes overall lipophilicity, the Topological Polar Surface Area (TPSA) quantifies the molecular polarity, a key factor in hydrogen bonding capacity and membrane permeability.[14][15] TPSA is defined as the sum of the solvent-accessible surface areas of all polar atoms (typically oxygen and nitrogen) and their attached hydrogens.[16]

A key advantage of TPSA is that it can be rapidly calculated from the 2D structure of a molecule, avoiding the computational expense of generating 3D conformers.[17][18] This is achieved using a fragment-based contribution method, where the TPSA value is the sum of the contributions of each polar atom type.[17]

Relevance in Drug Design:

  • Intestinal Absorption: Molecules with a TPSA ≤ 140 Ų are generally predicted to have good intestinal absorption.[16]

  • Blood-Brain Barrier (BBB) Penetration: Penetration into the central nervous system is more likely for molecules with a TPSA ≤ 90 Ų.

The interplay between LogP and TPSA is fundamental to designing orally bioavailable drugs that can reach their intended target.

G Drug Drug Candidate (Pyrazine Ether) Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Absorption & Permeation Target Biological Target Membrane->Target Distribution LogP High LogP (Lipophilic) LogP->Membrane Favors Entry TPSA Low TPSA (Low Polarity) TPSA->Membrane Favors Desolvation

Caption: Relationship between LogP, TPSA, and cell membrane permeation.

Computational Calculation of TPSA

The calculation of TPSA is almost exclusively performed computationally due to the efficiency and high accuracy of modern algorithms.[17]

Workflow: Computational TPSA Calculation

  • Input Molecular Structure: The process begins with a 2D representation of the molecule, typically in a SMILES or MOL file format.

  • Atom and Bond Typing: The algorithm identifies all polar atoms (O, N) and their specific bonding patterns (e.g., a secondary amine nitrogen, an ether oxygen).

  • Fragment Contribution Summation: The algorithm retrieves the pre-calculated surface contribution for each identified polar fragment from a lookup table.

  • Total TPSA Calculation: The individual contributions are summed to yield the final TPSA value for the molecule.

This workflow is visualized in the diagram below.

Caption: Workflow for the computational determination of TPSA.

Structure-Property Relationships in Pyrazine Ethers

The rational design of pyrazine ethers hinges on understanding how specific structural modifications impact LogP and TPSA.

  • Ether Alkyl/Aryl Chain (R¹):

    • LogP: Increasing the length or branching of an aliphatic chain, or adding aromatic rings, will increase the molecule's non-polar surface area, leading to a significant increase in LogP.

    • TPSA: This part of the molecule generally does not contain polar atoms (beyond the ether oxygen itself), so modifications here have a negligible effect on the TPSA value.

  • Substitution on the Pyrazine Ring (R²):

    • LogP: Adding non-polar substituents (e.g., methyl, chloro) will increase LogP. Introducing polar groups (e.g., amino, hydroxyl) will decrease LogP.

    • TPSA: Adding polar, hydrogen-bonding groups like -NH₂ or -OH will directly increase the TPSA value, as these are polar fragments. Non-polar substituents will not affect TPSA.

Data Summary: Illustrative Pyrazine Ether Series

The following table provides calculated LogP and TPSA values for a hypothetical series of pyrazine ethers to illustrate these principles.

Compound IDStructure (R¹ = Methyl)R² SubstituentCalculated LogPCalculated TPSA (Ų)
PE-01 2-methoxy-pyrazine-H0.4535.1
PE-02 2-methoxy-5-methylpyrazine-CH₃0.9535.1
PE-03 2-chloro-6-methoxypyrazine-Cl1.1035.1
PE-04 5-methoxy-pyrazin-2-amine-NH₂-0.2061.1
PE-05 2-ethoxy-pyrazine (R¹ = Ethyl)-H0.8235.1

Calculated values are illustrative and obtained from standard cheminformatics software.

Analysis:

  • Comparing PE-01 and PE-02 , the addition of a non-polar methyl group increases LogP without affecting TPSA.

  • Comparing PE-01 and PE-04 , the addition of a polar amino group significantly decreases LogP and dramatically increases TPSA.

  • Comparing PE-01 and PE-05 , extending the ether alkyl chain from methyl to ethyl increases lipophilicity (LogP) with no change to the polar surface area.

Conclusion

LogP and TPSA are indispensable parameters in the design and optimization of pyrazine ether-based drug candidates. A thorough understanding of their theoretical basis, coupled with robust experimental and computational determination, empowers medicinal chemists to rationally modulate molecular structure to achieve a desirable pharmacokinetic profile. The strategic balance between lipophilicity and polarity is often the determining factor in translating a potent bioactive compound into a clinically successful therapeutic agent. By leveraging the principles and methodologies outlined in this guide, researchers can navigate the complex landscape of drug discovery with greater precision and efficacy.

References

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Setyowati, W. A. E., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Kralj, A., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. [Link]

  • Dr. MSH FAIZI SIR. (2022). PYRAZINE CHEMISTRY CONCEPTS. YouTube. [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

  • Dilly, S. J., & Clark, M. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Dilly, S. J., & Clark, M. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Wang, M., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods. [Link]

  • BIOSYNCE. (2025). What are the structural modifications of pyrazine for drug development?. BIOSYNCE Blog. [Link]

  • Kumar, A., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry. [Link]

  • Franchin, T. B., et al. (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. Current Drug Metabolism. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Ong, P. C. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. [Link]

  • Zhong, H. (2013). Understanding the molecular properties and metabolism of top prescribed drugs. Current Drug Metabolism. [Link]

  • Chem Help ASAP. (2023). properties, metrics, & parameters used to evaluate leads. YouTube. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Physical properties of pyrazine. ResearchGate. [Link]

  • Gupta, S. P. (2007). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Letters in Drug Design & Discovery. [Link]

  • ResearchGate. (n.d.). Relationships between the partition coefficient (log P) and topological polar surface area (TPSA) of flavonols. ResearchGate. [Link]

  • Henchoz, Y., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • F1000Research. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. F1000Research. [Link]

  • ResearchGate. (n.d.). LogP and molecular topological polar surface area (TPSA) of selected compounds. ResearchGate. [Link]

  • Moon Garden. (2025). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link]

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025). ResearchGate. [Link]

  • Thompson, R. A., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Ertl, P. (n.d.). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. peter-ertl.com. [Link]

  • MDPI. (n.d.). De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. MDPI. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

Sources

Exploratory

Strategic Sourcing and Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine

This in-depth technical guide details the sourcing, synthesis, and economic considerations for 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , a critical heterocyclic building block often utilized in the development of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the sourcing, synthesis, and economic considerations for 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine , a critical heterocyclic building block often utilized in the development of kinase inhibitors (e.g., RAF/MEK pathways).[1]

Executive Summary: The "Make vs. Buy" Decision

2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine is a privileged scaffold in medicinal chemistry, combining the electron-deficient pyrazine ring with the solubilizing, metabolically stable tetrahydropyran (THP) ether.[1] This moiety appears as a structural fragment in various kinase inhibitors (structurally analogous to fragments in TAK-632 and other pan-RAF inhibitors).

For drug development teams, this molecule presents a classic procurement challenge: it is often not a "stock" catalog item but rather a "make-on-demand" building block. This guide provides the data to decide between outsourcing (Custom Synthesis) and in-house production (Process Chemistry).

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine

  • SMILES: C1COCCC1OC2=CN=CC=N2

  • Molecular Formula: C9H12N2O2[1]

  • Molecular Weight: 180.21 g/mol [1]

  • Key Feature: Pyrazine ether linkage (susceptible to nucleophilic aromatic substitution synthesis).

Market Analysis: Commercial Suppliers & Pricing

Unlike commodity chemicals (e.g., acetone), this building block is typically categorized as "Tier 3" availability (Custom Synthesis / Lead Time > 4 weeks).[1]

Commercial Availability Status

Direct stock availability is low.[1] Most listings for this specific CAS are "Inquire" or "Make-on-Demand."

Recommended Procurement Strategy: Do not search solely by name. Use the SMILES string in supplier databases (e.g., SciFinder, eMolecules, ChemSpace) to find vendors capable of rapid synthesis.[1]

Supplier Landscape & Estimated Pricing

The following table summarizes the sourcing options. Note: Prices are estimates based on Q3 2025 market data for similar heterocyclic ethers.[1]

Supplier CategoryRepresentative VendorsAvailabilityEst. Price (Research Scale)Lead Time
Custom Synthesis Enamine, WuXi AppTec, PharmablockHigh Reliability$800 - $1,500 / gram 4-6 Weeks
Catalog Aggregators MolPort, eMoleculesVariable$500 - $1,200 / gram 2-8 Weeks
Precursor Suppliers Combi-Blocks, Sigma-Aldrich, FluorochemIn Stock $2 - $10 / gram (See below)2-5 Days
The "Smart Sourcing" Alternative (Precursors)

The high cost of the final molecule is driven by labor, not materials.[1] The raw materials are inexpensive commodities.[1]

  • Precursor A: 2-Chloropyrazine (CAS: 14508-49-7)

    • Price: ~$1.00/g (Bulk)[1]

    • Availability: High[1]

  • Precursor B: Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9)

    • Price: ~$0.80/g (Bulk)[1]

    • Availability: High[1]

Conclusion: In-house synthesis reduces material costs by >95%, costing approximately


1,000/g  for outsourcing.[1]

Technical Deep Dive: Experimental Synthesis Protocol

For teams choosing the "Make" route, the synthesis relies on a Nucleophilic Aromatic Substitution (


).[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of the halogen by the alkoxide.[1]
Reaction Logic
  • Mechanism:

    
     (Addition-Elimination).
    
  • Why this route? 2-Chloropyrazine is highly reactive toward nucleophiles due to the para-nitrogen atoms stabilizing the Meisenheimer complex intermediate.[1]

  • Base Selection: Sodium Hydride (NaH) is preferred to fully deprotonate the alcohol, ensuring a strong nucleophile (alkoxide) is generated.[1] Potassium tert-butoxide (

    
    ) is a viable alternative if handling NaH is restricted.
    
Synthesis Workflow Diagram

SynthesisPathway Precursor1 2-Chloropyrazine (CAS: 14508-49-7) Intermediate Meisenheimer Complex Precursor1->Intermediate Mix in DMF Precursor2 Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) Precursor2->Intermediate Mix in DMF Reagents Reagents: NaH (60%), DMF 0°C to RT Reagents->Intermediate Product 2-(Tetrahydro-2H-pyran-4-yloxy)pyrazine (Target) Intermediate->Product -NaCl (Elimination)

Figure 1:


 synthesis pathway for the target ether. The reaction proceeds via an addition-elimination mechanism facilitated by the electron-deficient pyrazine ring.[1]
Validated Experimental Protocol

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

Materials:

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv, 12 mmol, 1.23 g)

  • 2-Chloropyrazine (1.0 equiv, 10 mmol, 1.14 g)[1]

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv, 15 mmol, 0.6 g)[1]

  • DMF (Anhydrous, 20 mL)

Step-by-Step Procedure:

  • Alkoxide Formation: To a flame-dried Round Bottom Flask (RBF) under

    
     atmosphere, add Tetrahydro-2H-pyran-4-ol  dissolved in anhydrous DMF (10 mL). Cool to 0°C (ice bath).
    
  • Deprotonation: Carefully add NaH portion-wise over 10 minutes. Caution:

    
     gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/turbid.
    
  • Addition: Add 2-Chloropyrazine (dissolved in 5 mL DMF) dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The product typically runs higher (less polar) than the alcohol.[1]

  • Quench & Workup: Carefully quench with saturated

    
     solution (excess NaH destruction). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
    

Expected Yield: 75–85% Characterization:

  • 1H NMR (400 MHz, CDCl3):

    
     8.2 (d, 1H), 8.1 (d, 1H), 8.0 (dd, 1H), 5.2 (m, 1H, CH-O), 3.9 (m, 2H), 3.6 (m, 2H), 2.0 (m, 2H), 1.8 (m, 2H).[1]
    

Scientific Context & Applications

Structural Significance in Drug Discovery

The 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine moiety is a bioisostere for other aryl ethers found in kinase inhibitors.

  • Solubility: The THP ring improves aqueous solubility compared to a phenyl ether (

    
     reduction).
    
  • Metabolic Stability: The ether linkage is generally stable to hydrolysis, and the pyrazine ring is less prone to oxidative metabolism than electron-rich aromatics.[1]

Case Study: Relation to TAK-632

While TAK-632 (a Pan-RAF inhibitor) utilizes a benzothiazole core, the strategy of linking a saturated heterocycle (like THP) to an aromatic core via an ether bridge is a shared pharmacophore feature used to occupy the ATP-binding pocket's hydrophobic regions while maintaining solvent exposure [1]. The pyrazine analog discussed here is often explored in "scaffold hopping" campaigns to circumvent IP space around benzothiazole or pyridine-based inhibitors.[1]

References

  • Okaniwa, M., et al. (2013).[1] "Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives." Journal of Medicinal Chemistry, 56(16), 6478–6494.[1]

  • ChemicalBook. (2025).[2] "2-Chloropyrazine Suppliers and Pricing." ChemicalBook Database.[1]

  • PubChem. (2025). "Tetrahydro-2H-pyran-4-ol Compound Summary." National Library of Medicine.[1] [1]

  • Enamine. (2025). "Building Blocks for Medicinal Chemistry: Pyrazines." Enamine Catalog.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine via Palladium-Catalyzed C-O Coupling

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, in-depth guide for the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine through the coupling of 2-chloropyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide for the synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine through the coupling of 2-chloropyrazine and tetrahydro-2H-pyran-4-ol. This protocol is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical principles and experimental choices that underpin the synthesis.

The target molecule, 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine, incorporates both a pyrazine ring, a common scaffold in medicinal chemistry, and a tetrahydropyran moiety, which can act as a bioisostere for other cyclic systems to improve physicochemical properties of drug candidates.[1][2] The described protocol utilizes a Buchwald-Hartwig C-O cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-oxygen bonds.[3][4][5]

I. Reaction Overview and Core Principles

The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine is achieved by the palladium-catalyzed cross-coupling of 2-chloropyrazine with tetrahydro-2H-pyran-4-ol. This transformation is a variation of the Buchwald-Hartwig amination, adapted for C-O bond formation.[3][6] The reaction is facilitated by a palladium catalyst, a phosphine ligand, and a strong base in an appropriate organic solvent.

The choice of a palladium catalyst is crucial for this transformation. Modern Buchwald precatalysts are often employed due to their air and moisture stability, which simplifies handling and ensures the efficient generation of the active catalytic species.[7][8] The phosphine ligand plays a critical role in stabilizing the palladium center, facilitating both the oxidative addition of the aryl chloride and the reductive elimination of the final product.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the alcohol, forming the corresponding alkoxide which is the active nucleophile in the catalytic cycle.[10]

II. Experimental Protocol: Synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine

This section details the step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Equipment
Reagent/Material Grade Supplier Notes
2-Chloropyrazine≥97%e.g., Sigma-AldrichStore under inert atmosphere.[11]
Tetrahydro-2H-pyran-4-ol≥98%e.g., Sigma-AldrichCan be hygroscopic; store in a desiccator.[12]
Sodium tert-butoxide≥97%e.g., Sigma-AldrichHighly reactive with water and air; handle under inert atmosphere.[13][14]
[2-(2-Dicyclohexylphosphino)phenyl]biphenyl palladium(I) chloride (RuPhos Pd G3)N/Ae.g., Sigma-AldrichAn air- and moisture-stable precatalyst.[7]
RuPhosN/Ae.g., Sigma-AldrichLigand for the palladium catalyst.
Anhydrous TolueneDriSolv or equivalentN/AUse of a dry solvent is critical for reaction success.
Diethyl etherAnhydrousN/AFor extraction.
Saturated aqueous NaCl solution (Brine)N/AN/AFor washing.
Anhydrous sodium sulfateN/AN/AFor drying.
Silica gel230-400 meshN/AFor column chromatography.
HexanesHPLC gradeN/AFor column chromatography.
Ethyl acetateHPLC gradeN/AFor column chromatography.
Round-bottom flaskN/AN/AOven-dried before use.
Magnetic stirrer and stir barN/AN/A
Reflux condenserN/AN/A
Inert gas supply (Nitrogen or Argon)N/AN/AWith manifold for maintaining an inert atmosphere.
Syringes and needlesN/AN/AFor transfer of anhydrous solvents and reagents.
Thin Layer Chromatography (TLC) platesSilica gel GF254N/AFor reaction monitoring.[15]
Safety Precautions
  • 2-Chloropyrazine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]

  • Tetrahydro-2H-pyran-4-ol: Causes skin irritation and serious eye damage. May cause respiratory irritation.[18][19]

  • Sodium tert-butoxide: Self-heating; may catch fire. Causes severe skin burns and eye damage. Reacts violently with water.[13][20]

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling these chemicals. All manipulations of solid sodium tert-butoxide and the reaction setup should be performed in a fume hood under an inert atmosphere.

Reaction Setup and Procedure
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 g, 8.73 mmol), tetrahydro-2H-pyran-4-ol (1.08 g, 10.5 mmol, 1.2 equiv), RuPhos Pd G3 (73 mg, 0.087 mmol, 1 mol%), and RuPhos (41 mg, 0.087 mmol, 1 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.26 g, 13.1 mmol, 1.5 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (45 mL) via syringe.

  • Reaction: The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water (20 mL).

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with 100% hexanes and gradually increasing the polarity to a 4:1 mixture of hexanes and ethyl acetate, is recommended. Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the pyrazine and tetrahydropyran protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the pyrazine and tetrahydropyran rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

III. Mechanistic Insights

The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_CO_Coupling cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Alkoxide_Complex Alkoxide Complex L-Pd(II)(Ar)(OR) OxAdd->Alkoxide_Complex Ligand Exchange Product_Complex Product Complex Alkoxide_Complex->Product_Complex Reductive Elimination Salt NaCl + tBuOH Alkoxide_Complex->Salt Product_Complex->Pd0 Product 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine Product_Complex->Product ArCl 2-Chloropyrazine ArCl->OxAdd ROH Tetrahydro-2H-pyran-4-ol ROH->Alkoxide_Complex Base NaOtBu Base->Alkoxide_Complex caption Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Caption: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

The catalytic cycle can be summarized in three key steps[3][6][10]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2-chloropyrazine to form a Pd(II) complex.

  • Ligand Exchange: The chloride on the palladium complex is displaced by the alkoxide of tetrahydro-2H-pyran-4-ol, which is formed in situ by the reaction with sodium tert-butoxide.

  • Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the final product and regenerating the active Pd(0) catalyst.

A potential side reaction is β-hydride elimination from the palladium alkoxide intermediate, which can lead to the formation of byproducts and reduce the overall yield.[21] The choice of a bulky electron-rich phosphine ligand, such as RuPhos, helps to promote the desired reductive elimination over this competing pathway.

IV. Workflow and Logic Diagram

The overall workflow from starting materials to the final, characterized product is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (2-Chloropyrazine, Tetrahydro-2H-pyran-4-ol) reaction Buchwald-Hartwig Coupling (Pd Catalyst, Base, Toluene, 110°C) start->reaction quench Quenching (Water) reaction->quench extract Extraction (Diethyl Ether) quench->extract purify Column Chromatography (Silica Gel) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize end Final Product 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine characterize->end

Caption: Experimental Workflow for Synthesis and Purification

This logical flow ensures a systematic approach to the synthesis, isolation, and verification of the target compound, which is essential for reproducibility and achieving high purity.

V. References

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Eureka | Patsnap. Method for synthesizing 2-acetyl pyrazine. Available at: [Link]

  • PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • PMC - NIH. 2-(4-Methoxyphenoxy)pyrazine. Available at: [Link]

  • Google Patents. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. Available at:

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • ResearchGate. Description of 2H-pyran synthesis. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Available at: [Link]

  • Johnson Matthey. Buchwald precatalysts G2 and G3. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Available at: [Link]

  • Scharlab. Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet. Available at: [Link]

  • Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Available at: [Link]

  • Google Patents. US3033864A - Purification of pyrazine. Available at:

  • PMC. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Available at: [Link]

  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... Available at: [Link]

  • Frontiers. Design, Synthesis, and Biological Evaluation of[3][6][22]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]

  • DSpace@MIT. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available at: [Link]

  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • PubChem - NIH. 2-Methoxytetrahydropyran. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Sodium tert-butoxide. Available at: [Link]

  • The Good Scents Company. 2-chloropyrazine, 14508-49-7. Available at: [Link]

  • Organic Chemistry Portal. A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols. Available at: [Link]

  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet. Available at: [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Available at: [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Available at:

Sources

Application

Reagents for Nucleophilic Aromatic Substitution of Chloropyrazine: A Synthetic Chemist's Guide

An Application Guide for Drug Development Professionals and Organic Chemists Abstract The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its elec...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful and often preferred method for its functionalization over transition-metal-catalyzed cross-couplings.[2] This guide provides an in-depth analysis of the reagents, reaction mechanisms, and detailed protocols for the SNAr of chloropyrazine with a focus on N-, O-, S-, and C-nucleophiles. We delve into the causality behind experimental choices to provide researchers with a robust framework for synthesizing novel pyrazine derivatives.

The Pyrazine Core: A Target of Interest

Pyrazine-containing molecules exhibit a vast range of biological activities, and several are included in the World Health Organization's Model List of Essential Medicines.[1] The ability to strategically modify the pyrazine ring is therefore of paramount importance in drug discovery and development. Chloropyrazine serves as a versatile and commercially available starting material for such modifications. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly activates the carbon-chlorine bond towards nucleophilic attack. This intrinsic reactivity often allows SNAr to proceed under milder conditions than those required for less activated aryl chlorides.[3][4]

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction on chloropyrazine is a two-step process involving the formation of a resonance-stabilized intermediate.

Step 1: Nucleophilic Attack The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the pyrazine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrazine product.

Diagram 1: The Addition-Elimination mechanism of SNAr on chloropyrazine.

Functionalization with N-Nucleophiles: Amination

The introduction of nitrogen-containing substituents is arguably the most common modification of the pyrazine core. This can be achieved through direct SNAr with amines or, for less reactive systems, via palladium-catalyzed Buchwald-Hartwig amination.[5] For electron-deficient chloropyrazines, direct SNAr is highly efficient.

Key Reagents and Considerations:
  • Nucleophiles: Primary and secondary aliphatic or aromatic amines are excellent nucleophiles for this transformation.[6]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated in situ.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are ideal as they can solvate the charged intermediate and facilitate the reaction.

  • Temperature: Reactions are often heated to accelerate the substitution, typically between 80-150 °C.

Protocol 1: General Procedure for Amination of Chloropyrazine

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis a Combine chloropyrazine, amine, and base in a sealed vessel b Add polar aprotic solvent (e.g., DMF) a->b c Heat reaction mixture (e.g., 120 °C) with stirring b->c d Monitor reaction by TLC or LC-MS until starting material is consumed c->d e Cool to RT, dilute with water, and extract with an organic solvent d->e f Wash organic layer, dry, and concentrate in vacuo e->f g Purify crude product via column chromatography f->g h Characterize product by ¹H NMR, ¹³C NMR, and MS g->h

Diagram 2: General experimental workflow for SNAr reactions.

  • Reagent Setup: In a sealable reaction vessel, combine chloropyrazine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5 mL of anhydrous DMF.

  • Reaction Execution: Seal the vessel and heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloropyrazine spot is no longer visible (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Scientist's Note: The choice of base is critical. While stronger bases like sodium hydride can be used for O- and S-nucleophiles, inorganic carbonates are generally sufficient for aminations and prevent potential side reactions.

Functionalization with O-Nucleophiles: Alkoxylation and Aryloxylation

The synthesis of pyrazinyl ethers is achieved by reacting chloropyrazine with alcohols or phenols. Because alcohols and phenols are less nucleophilic than amines, a strong base is required to deprotonate the hydroxyl group, generating the more potent alkoxide or phenoxide nucleophile.

Key Reagents and Considerations:
  • Nucleophiles: A wide range of primary, secondary, and tertiary alcohols, as well as phenols, can be used.

  • Base: A strong base is essential. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), DMF, or dioxane are suitable. When using the alcohol as the solvent, its corresponding sodium or potassium salt can be used as the base.

  • Temperature: Reactions may proceed at room temperature for reactive alkoxides or require heating for less reactive or sterically hindered nucleophiles.

Protocol 2: General Procedure for Alkoxylation of Chloropyrazine
  • Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol (1.5 mmol, 1.5 equiv) in 5 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.6 mmol, 1.6 equiv) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • SNAr Reaction: Add a solution of chloropyrazine (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous THF dropwise to the alkoxide solution.

  • Execution and Monitoring: Heat the reaction to 65 °C (reflux) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Scientist's Note: Caution! Sodium hydride reacts violently with water. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The quenching step must be performed slowly at 0 °C to control the evolution of hydrogen gas.

Functionalization with S-Nucleophiles: Thiolation

Thiols are excellent nucleophiles and react readily with chloropyrazine to form thioethers. The reactivity of thiols is generally high, and the corresponding thiolate, generated with a mild base, is even more potent.[4]

Key Reagents and Considerations:
  • Nucleophiles: Aliphatic and aromatic thiols are suitable.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is usually sufficient to deprotonate the thiol.

  • Solvent: Polar aprotic solvents such as DMF, acetonitrile (MeCN), or acetone are effective.

  • Temperature: These reactions often proceed smoothly at room temperature or with gentle heating.

Protocol 3: General Procedure for Thiolation of Chloropyrazine
  • Reagent Setup: To a solution of the desired thiol (1.1 mmol, 1.1 equiv) in 5 mL of DMF, add potassium carbonate (1.5 mmol, 1.5 equiv).

  • SNAr Reaction: Add chloropyrazine (1.0 mmol, 1.0 equiv) to the mixture.

  • Execution and Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate (MgSO₄), and concentrate. Purify by flash column chromatography.

C-C Bond Formation: A Note on Suzuki Coupling

While SNAr is dominant for N, O, and S nucleophiles, forming C-C bonds on the pyrazine ring typically requires transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose.[2][3] Although it is not a SNAr reaction, it is the premier method for C-arylation and C-alkylation of chloropyrazine and is included here for completeness.

Key Reagents and Considerations:
  • Coupling Partners: Aryl-, heteroaryl-, or alkylboronic acids or their corresponding esters (e.g., pinacol esters).

  • Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). Specialized catalysts such as Pd(dppb)Cl₂ have shown great effectiveness for coupling with chloropyrazine.[2]

  • Ligand: A phosphine ligand, such as PPh₃, or more specialized Buchwald-type ligands, is crucial for the catalytic cycle.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.

Protocol 4: Suzuki-Miyaura Coupling of Chloropyrazine with an Arylboronic Acid
  • Reagent Setup: In a Schlenk flask, combine chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction to 90-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Data Summary

Nucleophile ClassTypical Nucleophile(s)BaseSolvent(s)Temp. (°C)Key Considerations
N-Nucleophiles Primary/Secondary AminesK₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, NMP80 - 150Reaction is generally high-yielding and robust.
O-Nucleophiles Alcohols, PhenolsNaH, KOtBu, LHMDSTHF, Dioxane, DMF25 - 80Requires strong base and anhydrous conditions.
S-Nucleophiles ThiolsK₂CO₃, Cs₂CO₃DMF, MeCN25 - 60Generally fast and efficient due to high nucleophilicity of sulfur.
C-Nucleophiles Boronic Acids/EstersK₂CO₃, K₃PO₄, CsFDioxane/H₂O, Toluene80 - 110Requires a Palladium catalyst; not an SNAr reaction.[2]

References

  • Organic & Biomolecular Chemistry. (2013).
  • Drug Design, Development and Therapy. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
  • PubMed. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.
  • ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • OUCI. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Semantic Scholar. (1999). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.
  • Benchchem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • Wikipedia.
  • American Chemical Society. (2014).
  • MDPI. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube. (2019).
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ElectronicsAndBooks. Pyrazines. V. The Amination of Chloropyrazines and Chloropyrazine N-Oxides.
  • ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).

Sources

Method

Preparation of pyrazine ethers using potassium tert-butoxide in THF

Application Note: Preparation of Pyrazine Ethers via Nucleophilic Aromatic Substitution ( ) Executive Summary This technical guide details the protocol for synthesizing pyrazine ethers using potassium tert-butoxide ( ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pyrazine Ethers via Nucleophilic Aromatic Substitution ( )

Executive Summary

This technical guide details the protocol for synthesizing pyrazine ethers using potassium tert-butoxide (


) in tetrahydrofuran (THF). While 

is occasionally used as a nucleophile to generate tert-butyl ethers, its primary and most robust application in this context is as a non-nucleophilic, sterically hindered base to generate active alkoxides from primary and secondary alcohols. This guide focuses on the Williamson-type ether synthesis via

, providing a scalable, high-yield methodology suitable for medicinal chemistry and early-stage process development.

Scientific Foundation & Mechanism

The Pyrazine Substrate

Pyrazine (1,4-diazine) is significantly electron-deficient due to the two electronegative nitrogen atoms in the aromatic ring. This deficiency lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring highly susceptible to nucleophilic attack, particularly at positions ortho or para to the ring nitrogens.

Role of Potassium tert-Butoxide ( )

In THF,


 exists as a tetrameric cubane cluster or higher aggregates depending on concentration. Its utility in this protocol is twofold:
  • Thermodynamic Base: With a

    
     of ~17 (in 
    
    
    
    ) to ~32 (in THF), it effectively deprotonates primary (
    
    
    ~16) and secondary alcohols to form the nucleophilic alkoxide (
    
    
    ).
  • Steric Control: The bulky tert-butyl group minimizes the formation of tert-butyl ethers (direct attack) when competing with smaller primary/secondary alcohols, ensuring high chemoselectivity for the target ether.

Reaction Mechanism: Addition-Elimination ( )

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The generated alkoxide attacks the carbon bearing the leaving group (typically Chlorine), disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (Chloride), yielding the pyrazine ether.

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: S_NAr Cycle Alcohol R-OH Alkoxide R-O⁻ K⁺ Alcohol->Alkoxide Deprotonation Base t-BuOK Base->Alkoxide Complex Meisenheimer Complex Alkoxide->Complex Nucleophilic Attack Pyrazine 2-Chloropyrazine Pyrazine->Complex Product Alkoxypyrazine Complex->Product Elimination (-Cl⁻) LeavingGroup KCl Complex->LeavingGroup

Figure 1: Mechanistic pathway for the base-mediated synthesis of pyrazine ethers. Note the formation of the anionic Meisenheimer complex as the rate-determining transition state.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRoleCritical Attribute
Chloropyrazine >98% PuritySubstrateElectrophile
Alcohol (

)
AnhydrousNucleophile SourceDryness is critical to prevent hydrolysis.

1.0 M in THF or Solid (97%+)BaseHygroscopic; handle under

.
THF Anhydrous, Inhibitor-freeSolventSolubilizes

aggregates.
Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(benzyloxy)pyrazine (Model Reaction).

Step 1: Preparation of the Alkoxide

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Benzyl Alcohol (1.1 equiv) and Anhydrous THF (0.2 M concentration relative to substrate).

  • Cool the solution to 0 °C using an ice/water bath.

  • Add

    
      (1.2 equiv) dropwise (if solution) or portion-wise (if solid) over 10 minutes.
    
    • Observation: A slight exotherm may occur. The solution often turns slightly yellow/orange.

  • Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.

Step 2:


 Reaction 
  • Dissolve 2-Chloropyrazine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the chloropyrazine solution dropwise to the cold alkoxide mixture.

    • Critical Checkpoint: Upon addition, the reaction mixture typically darkens (deep orange/brown) due to the formation of the charge-transfer Meisenheimer complex.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitor by HPLC or TLC (typically 2–4 hours).

    • Note: If conversion is <50% after 4 hours, heat to mild reflux (60 °C).

Step 3: Workup & Isolation

  • Quench the reaction with Saturated

    
     (aq)  (5 mL/mmol).
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol Visualization

Workflow cluster_prep Alkoxide Generation cluster_rxn Coupling Start Start: Dry Glassware (N₂ Atmosphere) Step1 Dissolve Alcohol in THF (0°C) Start->Step1 Step2 Add t-BuOK (1.2 equiv) Step1->Step2 Step3 Stir 30 min (Deprotonation) Step2->Step3 Step4 Add Chloropyrazine (Dropwise) Step3->Step4 Step5 Warm to RT Monitor (2-4h) Step4->Step5 Decision Conversion >95%? Step5->Decision Finish Quench (NH₄Cl) & Purify Decision->Finish Yes Reflux Heat to 60°C Decision->Reflux No Reflux->Step5

Figure 2: Decision-tree workflow for the synthesis of pyrazine ethers, including thermal escalation for sluggish substrates.

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Effects & Water Control

The presence of water is the primary failure mode. Hydroxide ions (


) generated from water will compete with the alkoxide, leading to hydroxypyrazine  (tautomerizes to pyrazinone), which is a dead-end byproduct.
  • Requirement: THF water content must be <50 ppm.

  • Alternative: If solubility is poor, DMF or DMSO can be used, but THF is preferred for easier workup.

Stoichiometry
ComponentRatioRationale
Alcohol 1.1–1.2 eqSlight excess drives kinetics; too much complicates purification.

1.2–1.3 eqMust fully deprotonate alcohol. Excess base can degrade pyrazine over time.
Direct tert-Butoxylation (Special Case)

If the goal is to synthesize 2-(tert-butoxy)pyrazine (using


 as the nucleophile, not just the base), the reaction is significantly slower due to steric hindrance at the tertiary carbon.
  • Modification: Perform the reaction in neat THF or with a co-solvent like DMSO.

  • Temperature: Reflux (66 °C) is almost always required.

  • Yields: Typically lower (40–60%) compared to primary alkoxides (80–95%).

Safety & Handling

  • Potassium tert-Butoxide: Corrosive and flammable solid. Solutions in THF are flammable. Handle in a fume hood. In case of skin contact, wash immediately with copious water.

  • THF: Forms explosive peroxides upon storage. Test for peroxides before use or use fresh, inhibited solvent.

  • Exotherms: The deprotonation step is exothermic. Always add base slowly at 0 °C.

References

  • Stanford University. (n.d.). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. Retrieved from 1

  • Sigma-Aldrich. (n.d.). Potassium tert-butoxide 1.0M in THF - Product Specification. Retrieved from

  • ResearchGate. (2011). Potassium tert-Butoxide-Catalyzed Dehydrogenative Cross-Coupling. Retrieved from 2

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide. Retrieved from 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions of Pyrazines

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to help you overcome challenges in your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your SNAr experiments with pyrazines. The questions are structured to guide you from fundamental principles to specific experimental variables.

Q1: My SNAr reaction on a chloropyrazine is showing low or no conversion. What are the most likely causes?

Low conversion in SNAr reactions is a common issue that can often be traced back to one of three core factors: insufficient activation of the pyrazine ring, a suboptimal leaving group, or inadequate reaction conditions.

  • Insufficient Ring Activation: The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, for an efficient SNAr reaction, the ring often requires further activation by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2][3] The EWG stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a crucial step in the reaction mechanism.[4] If your pyrazine substrate lacks a potent EWG in the correct position, the energy barrier for the initial nucleophilic attack may be too high.

  • Leaving Group Ability: In the context of SNAr reactions, the typical reactivity trend for halogen leaving groups is F > Cl ≈ Br > I.[1][5] This is somewhat counterintuitive compared to SN1/SN2 reactions. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[2][5] If you are using a chloro-, bromo-, or iodo-pyrazine and experiencing low reactivity, switching to the analogous fluoro-pyrazine could significantly improve your conversion.

  • Reaction Conditions: SNAr reactions are highly sensitive to solvent, temperature, and the presence of a suitable base.

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base (if used) and do not interfere with the nucleophile.[1][6]

    • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4][7] If your reaction is sluggish at room temperature, a gradual increase in temperature is a standard optimization step.

    • Base: When using nucleophiles like amines or alcohols, a base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include K₂CO₃, CsF, or non-nucleophilic organic bases like DIPEA.[4]

Q2: I am observing substitution at the wrong position on my disubstituted pyrazine. How can I control the regioselectivity?

Regioselectivity in SNAr reactions on unsymmetrically substituted pyrazines is dictated by the electronic nature of the substituents already on the ring.[4][8]

  • Electron-Withdrawing Groups (EWGs): If your pyrazine has an EWG (e.g., -CN, -CO₂Me) at the C2-position, nucleophilic attack will be directed preferentially to the C5-position.[4][8][9]

  • Electron-Donating Groups (EDGs): Conversely, if an EDG (e.g., -CH₃, -OCH₃) is at the C2-position, the incoming nucleophile will preferentially attack the C3-position.[4][8]

This selectivity is due to the relative stability of the potential Meisenheimer intermediates. The substituent group will stabilize the developing negative charge more effectively at one position over the other through inductive and resonance effects.[4]

To ensure the desired regioselectivity, carefully consider the electronic properties of the substituents on your starting material. Computational tools, such as calculating the LUMO of the substrate, can also help predict the most likely site of nucleophilic attack.[10]

Q3: My reaction is messy, and I'm isolating multiple side products. What are common side reactions in pyrazine SNAr chemistry?

Side reactions can complicate purification and reduce the yield of your desired product. Some common side reactions include:

  • Over-reaction: If your pyrazine substrate has more than one leaving group, you might see di- or even tri-substitution, especially with highly reactive nucleophiles or forcing conditions.[11] To mitigate this, you can try using a stoichiometric amount of the nucleophile and running the reaction at a lower temperature.

  • Reaction with the Solvent: In some cases, the solvent itself or residual water can act as a nucleophile, leading to undesired hydroxylation or other solvent-adducts, particularly at high temperatures. Ensure you are using a dry, inert solvent.

  • Polymerization: Reactive intermediates, especially under harsh conditions, can sometimes lead to polymerization.[12] This is more common in the synthesis of the pyrazine ring itself but can occur during functionalization.

  • Ring Opening: While less common under typical SNAr conditions, highly nucleophilic reagents or extreme pH can potentially lead to the opening of the pyrazine ring.

Careful monitoring of the reaction by TLC or LC-MS can help you identify the formation of side products and adjust your reaction conditions accordingly.[4]

Visualizing the SNAr Mechanism and Troubleshooting

To better understand the factors influencing your reaction, refer to the diagrams below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Pyrazine Activated Pyrazine (with EWG and LG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Pyrazine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrazine Meisenheimer->Product Elimination LeavingGroup Leaving Group (LG⁻)

Caption: General Mechanism of an SNAr Reaction on a Pyrazine Ring.

Troubleshooting_Flowchart Start Low Conversion in Pyrazine SNAr Reaction CheckActivation Is the pyrazine ring sufficiently activated with an EWG ortho/para to the leaving group? Start->CheckActivation CheckLG Is the leaving group optimal? (F > Cl > Br > I) CheckActivation->CheckLG Yes AddEWG Consider redesigning the substrate to include a potent EWG. CheckActivation->AddEWG No CheckConditions Are the reaction conditions optimized? CheckLG->CheckConditions Yes ChangeLG Switch to a more reactive leaving group (e.g., from -Cl to -F). CheckLG->ChangeLG No Success Reaction Optimized CheckConditions->Success Yes OptimizeConditions Systematically optimize: 1. Increase Temperature 2. Switch to Polar Aprotic Solvent (DMSO, DMF) 3. Add appropriate Base (K₂CO₃, CsF) CheckConditions->OptimizeConditions No AddEWG->CheckLG ChangeLG->CheckConditions OptimizeConditions->Success

Caption: Troubleshooting Workflow for Low SNAr Conversion.

Experimental Protocols

Here are detailed, step-by-step methodologies for performing and optimizing SNAr reactions on pyrazine substrates.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical SNAr reaction between a chloropyrazine and an amine.

Materials:

  • 2-Substituted-3,5-dichloropyrazine (1.0 mmol)

  • Amine nucleophile (1.2 mmol)

  • Cesium Fluoride (CsF) or Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3-4 mL)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted-3,5-dichloropyrazine (1.0 mmol) and the base (CsF or K₂CO₃, 2.0 mmol).[4]

  • Add anhydrous DMSO (3-4 mL) to dissolve the reactants.

  • Add the amine nucleophile (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.[13]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[4]

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aminopyrazine.

Protocol 2: Williamson Ether Synthesis via SNAr with an Alcohol

This protocol is for the synthesis of pyrazinyl ethers using an alcohol as the nucleophile.

Materials:

  • Halopyrazine (e.g., 2-chloropyrazine) (1.0 mmol)

  • Alcohol (1.2 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 mmol)

  • Anhydrous DMF or THF (5 mL)

  • Diethyl ether or ethyl acetate, water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, add the alcohol (1.2 mmol) and anhydrous DMF or THF (5 mL).

  • Cool the solution in an ice bath and carefully add the sodium hydride in portions.[1]

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add the halopyrazine (1.0 mmol) to the reaction mixture.

  • Heat the reaction to reflux and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • The Position of Power: How Substituents Dict
  • A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Arom
  • What are the side - reactions in pyrazine synthesis? BIOSYNCE Blog.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society.
  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry.
  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar.
  • SNAr reaction scope & limit
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • 2 - Reaction Examples.

Sources

Optimization

Purification of 2-(oxan-4-yloxy)pyrazine by flash column chromatography

Topic: Flash Column Chromatography Guide Ticket ID: PYR-OX-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely purifying 2-(oxan-4-yloxy)pyrazine (al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash Column Chromatography Guide Ticket ID: PYR-OX-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely purifying 2-(oxan-4-yloxy)pyrazine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine).

This molecule presents a specific chromatographic challenge: it combines a weakly basic, electron-deficient heteroaromatic ring (pyrazine) with a polar aliphatic ether (oxane/THP).

The Chemist's Challenge
  • Basicity & Tailing: While pyrazines (

    
    ) are less basic than pyridines, they still possess lone pairs that can hydrogen-bond with acidic silanols on standard silica gel (
    
    
    
    ), leading to peak tailing and band broadening.
  • Detection Discrepancy: The pyrazine core is UV-active, but common impurities like the starting material oxan-4-ol (tetrahydro-2H-pyran-4-ol) are UV-inactive, leading to "invisible" impurities if you rely solely on UV detection.

  • Solubility Mismatch: The molecule is moderately polar, often requiring polar solvents for loading, which can ruin peak shape if not managed correctly.

Part 1: Method Development (The Setup)

Before packing the column, you must validate your detection and solvent system.

Visualization Strategy

CRITICAL: Do not rely on UV alone. You must visualize the non-aromatic impurities.

MethodTarget ComponentAppearanceNotes
UV (254 nm) Pyrazine CoreDark SpotPrimary detection method. Pyrazines have distinct absorption.
KMnO₄ (Basic) Oxan-4-ol (Impurity)Yellow spot / Purple bgBest for detecting the alcohol starting material.
Iodine Chamber General OrganicsBrown/Yellow spotGood "catch-all" if UV is ambiguous.
Hanessian’s Stain Ethers/AlcoholsBlue/Gray spotExcellent sensitivity for the oxane ring system.
Solvent System Selection

Standard Hexane/Ethyl Acetate (Hex/EtOAc) is the recommended starting point.[1]

  • Target

    
    :  0.25 – 0.35 in the chosen solvent system.
    
  • Modifier: If the spot streaks on TLC, add 1% Triethylamine (TEA) to the mobile phase.[2]

Part 2: Execution (The Protocol)

Workflow Diagram: Purification Logic

The following diagram outlines the decision-making process for loading and running the column.

PurificationWorkflow Start Crude Mixture 2-(oxan-4-yloxy)pyrazine SolubilityCheck Check Solubility in Hex/EtOAc (Mobile Phase) Start->SolubilityCheck LiquidLoad Liquid Loading (Dissolve in Mobile Phase) SolubilityCheck->LiquidLoad Soluble (>100 mg/mL) DryLoad Dry Loading (Adsorb on Celite/Silica) SolubilityCheck->DryLoad Insoluble / Oiling Out ColumnRun Run Column Gradient: 0% -> 100% EtOAc LiquidLoad->ColumnRun DryLoad->ColumnRun Detection Monitor Fractions UV (254nm) + KMnO4 Stain ColumnRun->Detection Pool Pool Pure Fractions Detection->Pool

Caption: Decision matrix for sample loading and execution based on solubility properties.

Step-by-Step Protocol
Step 1: Column Equilibration
  • Use a standard Flash Cartridge (e.g., 12g silica for <100mg sample; 40g for <1g sample).

  • Flush with 3 Column Volumes (CV) of pure Hexane (or starting % solvent).

  • Pro Tip: If using TEA, pre-flush the column with Hexane + 1% TEA to neutralize acidic sites before loading your sample.

Step 2: Sample Loading
  • Preferred (Liquid Load): Dissolve crude in minimum volume of DCM or Hex/EtOAc (1:1). If volume exceeds 3% of column volume, switch to dry loading.

  • Alternative (Dry Load): Dissolve crude in MeOH/DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder into a solid load cartridge or on top of the column. This prevents band broadening due to solvent polarity mismatch.

Step 3: The Gradient

Run a linear gradient to ensure separation of the non-polar chloropyrazine and the polar alcohol.

  • 0–2 CV: 0% EtOAc (Isocratic Hexane) – Elutes non-polar grease/impurities.

  • 2–10 CV: 0%

    
     50% EtOAc – Expect product elution here.
    
  • 10–12 CV: 50%

    
     100% EtOAc – Flushes polar impurities (hydroxypyrazine/alcohol).
    

Part 3: Troubleshooting (FAQ)

Q1: My product peak is tailing significantly (shark-fin shape). Why?

Diagnosis: Interaction between the pyrazine nitrogens and silica silanols. Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (both Solvents A and B). This blocks the acidic silanol sites.

  • Switch Silica: Use "High Performance" or "Amine-functionalized" silica cartridges if available.

Q2: I see the product on UV, but I isolated a mixture. What happened?

Diagnosis: Co-elution with UV-inactive impurities (likely the oxan-4-ol starting material). Solution:

  • Stain Every Fraction: You must use KMnO₄ or Hanessian’s stain on the fractions that correspond to the product peak. The alcohol impurity often runs slightly more polar than the ether product.

  • Change Selectivity: Switch to DCM / Methanol (95:5) . The alcohol impurity will interact differently with MeOH than EtOAc, likely improving separation.

Q3: The product is degrading on the column.

Diagnosis: Acid sensitivity. While ether linkages are stable, electron-deficient pyrazines can be sensitive to prolonged exposure to acidic silica. Solution:

  • Fast Run: Increase flow rate and use a steeper gradient to reduce residence time.

  • Neutralize: Pre-wash the column with 1% TEA in Hexane.

  • Switch Phase: Use a Neutral Alumina column instead of Silica.

Q4: The separation is poor; peaks are merging.

Diagnosis: Overloading or poor method optimization. Logic Diagram:

Troubleshooting Problem Poor Separation (Merging Peaks) CheckLoad Check Loading (>1% of Silica Mass?) Problem->CheckLoad ReduceLoad Reduce Load or Increase Column Size CheckLoad->ReduceLoad Yes CheckRf Check Delta Rf (Is difference < 0.1?) CheckLoad->CheckRf No ChangeSolvent Switch Solvent System (Try DCM/MeOH or Toluene/Acetone) CheckRf->ChangeSolvent Yes

Caption: Troubleshooting logic for poor resolution (Rs < 1.5).

Part 4: Post-Run Processing

  • Evaporation: Pyrazines can be volatile. Do not leave the flask on the high-vacuum pump overnight. Evaporate EtOAc/Hexane at 40°C, then briefly dry under high vacuum.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Pyrazines can oxidize to N-oxides upon prolonged exposure to air and light.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1]

  • Biotage Application Note. Improving Flash Purification of Chemically Related Pyrazines. (General reference for pyrazine separation on silica).

  • Teledyne ISCO. Flash Chromatography Guide: Purification of Heterocycles.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Heterocycle basicity).

Disclaimer: This guide is intended for research purposes only. Always consult your institution's safety data sheets (SDS) and standard operating procedures (SOPs) before handling chemicals.

Sources

Reference Data & Comparative Studies

Validation

13C NMR signals for oxan-4-yl and pyrazine ring carbons

Title: Strategic 13C NMR Characterization: Distinguishing Oxan-4-yl and Pyrazine Moieties in Drug Scaffolds Executive Summary In medicinal chemistry, the bioisosteric replacement of a cyclohexyl ring with an oxan-4-yl (t...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic 13C NMR Characterization: Distinguishing Oxan-4-yl and Pyrazine Moieties in Drug Scaffolds

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a cyclohexyl ring with an oxan-4-yl (tetrahydropyran-4-yl) group is a standard tactic to lower lipophilicity (


) and improve metabolic stability. Similarly, pyrazine  rings are frequently employed as electron-deficient aromatic cores. However, confirming the precise regiochemistry of these linked systems requires rigorous NMR analysis.

This guide provides a technical comparison of the 13C NMR signatures for these two moieties. It moves beyond simple peak listing to explain the electronic causality of the signals, providing a self-validating assignment workflow for researchers synthesizing novel 2-(oxan-4-yl)pyrazine scaffolds.

Part 1: Theoretical Framework & Structural Dynamics

To assign these spectra with confidence, one must understand the electronic environments driving the chemical shifts.

The Oxan-4-yl (Tetrahydropyran-4-yl) Ring

Unlike a cyclohexyl ring, the oxanyl ring contains an ether oxygen at position 1. This creates a strong dipole and significant desheilding effects.

  • C2/C6 (Alpha to Oxygen): The electronegative oxygen atom inductively deshields these carbons, pushing them downfield to the 66–69 ppm range. This is the diagnostic "fingerprint" of the ring.

  • C3/C5 (Beta to Oxygen): These carbons experience a shielding

    
    -gauche effect (depending on conformation), typically appearing at 29–35 ppm .
    
  • C4 (Attachment Point): The shift of this carbon is highly sensitive to the substituent (in this case, the pyrazine ring). For an alkyl-substituted oxane, this usually resonates between 35–45 ppm .

The Pyrazine Ring

Pyrazine is a 1,4-diazine. The presence of two nitrogen atoms makes the ring electron-deficient compared to benzene or pyridine.

  • Symmetry: Unsubstituted pyrazine shows a single signal at 145.1 ppm .

  • Substituent Effects: Attaching a group (like oxan-4-yl) breaks the symmetry.

    • Ipso (C2): Deshielded by the substituent (typically 155–160 ppm ).

    • Ortho (C3): Influenced by the

      
      -nitrogen and the substituent's steric bulk (140–145 ppm ).
      
    • Meta (C5/C6): These carbons remain closer to the parent pyrazine value but split due to the loss of symmetry (142–146 ppm ).

Part 2: Comparative Analysis

The following tables contrast the target moieties with their common analogs to highlight diagnostic signal differences.

Table 1: Oxan-4-yl vs. Cyclohexyl (Aliphatic Comparison)

Note: The presence of the ~67 ppm doublet (in HSQC) is the definitive proof of the ether ring.

Carbon PositionOxan-4-yl (Tetrahydropyran)

(ppm)
Cyclohexyl

(ppm)
Diagnostic Note
C2 / C6 66.0 – 69.0 26.0 – 27.0Key Differentiator: Oxygen deshielding shifts these +40 ppm downfield.
C3 / C5 30.0 – 34.026.0 – 27.0Oxan-4-yl C3/C5 are distinct from C2/C6; Cyclohexyl signals often overlap.
C4 (Ipso) 35.0 – 45.043.0 – 45.0Similar range; requires HMBC to distinguish via coupling to C2/C6 or C3/C5.
Table 2: Pyrazine vs. Pyridine vs. Benzene (Aromatic Comparison)

Note: Pyrazine carbons are significantly more deshielded than benzene due to the two nitrogens.

Carbon TypePyrazine

(ppm)
Pyridine

(ppm)
Benzene

(ppm)
Unsubstituted 145.1 (Singlet)150 (C2), 124 (C3), 136 (C4)128.5
Ipso (Substituted) 155 – 162 160 – 165 (if C2 sub)140 – 145
Ortho/Meta 140 – 146 120 – 125 (C3/C5)125 – 130

Part 3: Predicted Data Model for 2-(Oxan-4-yl)pyrazine

Since the exact spectrum of a specific derivative may not be in public databases, we apply chemometric additivity rules to predict the shifts for a 2-substituted pyrazine linked to an oxan-4-yl group.

Predicted 13C NMR Shift Table

Solvent: CDCl3

MoietyCarbon LabelPredicted

(ppm)
Multiplicity (DEPT-135)Assignment Logic
Pyrazine C2 (Ipso) 158.5 ± 2.0 Quaternary (No signal)Deshielded by alkyl attachment & N-atoms.
Pyrazine C3 143.0 ± 1.5Up (CH)Ortho to substituent; shielded relative to ipso.
Pyrazine C5 144.5 ± 1.5Up (CH)Meta position; less affected by substituent.
Pyrazine C6 145.5 ± 1.5Up (CH)Para-like position; close to parent pyrazine.
Oxanyl C2' / C6' 67.5 ± 1.0 Down (CH2)Diagnostic: Alpha to Oxygen.
Oxanyl C4' (Methine) 42.0 ± 2.0 Up (CH)Attachment point; shifts downfield due to aromatic ring.
Oxanyl C3' / C5' 31.5 ± 1.0Down (CH2)Beta to Oxygen; typical cyclic methylene.

Part 4: Experimental Methodology

To obtain publication-quality data that resolves the quaternary pyrazine carbons and confirms the oxanyl ether linkage, use the following protocol.

Protocol: Quantitative 13C NMR & 2D Verification

1. Sample Preparation:

  • Mass: Dissolve 20–50 mg of compound in 0.6 mL CDCl3 (or DMSO-d6 if solubility is poor).

  • Relaxation Agent (Optional): For quantitative integration of the slow-relaxing pyrazine carbons, add 5 mg of Chromium(III) acetylacetonate [Cr(acac)3] . This reduces

    
     relaxation times.
    

2. Acquisition Parameters (Bruker/Varian Standard):

  • Pulse Sequence: zgig (Inverse Gated Decoupling). This suppresses the Nuclear Overhauser Effect (NOE) for accurate integration, though it reduces sensitivity.

  • Spectral Width: 240 ppm (cover -10 to 230 ppm).

  • Relaxation Delay (d1): Set to 5–10 seconds (or 2s if using Cr(acac)3). Pyrazine carbons have long

    
     times; short delays will suppress their signals.
    
  • Scans: Minimum 1024 scans for sufficient S/N ratio.

3. Validation Workflow (The "Self-Validating System"): Do not rely on 1D 13C alone. Use the following logic flow to confirm the structure.

NMR_Workflow Start Start: Unknown Purified Compound H1 1. Acquire 1H NMR Identify Oxanyl Methine (tt, ~2.8ppm) Identify Pyrazine Aromatics (8.3-8.6ppm) Start->H1 HSQC 2. Run HSQC (Multiplicity Edited) Correlate Protons to Carbons H1->HSQC Decision1 Check: Is there a CH2 signal at ~67-68 ppm? HSQC->Decision1 OxanConfirmed Oxan-4-yl Ring Confirmed (C2'/C6' Identified) Decision1->OxanConfirmed Yes Cyclohexyl Suspect Cyclohexyl Analog (Signal at ~26 ppm) Decision1->Cyclohexyl No HMBC 3. Run HMBC (Long Range) Look for C4' (Oxan) -> C2/C3 (Pyrazine) OxanConfirmed->HMBC Final Final Assignment: Link confirmed via 3-bond coupling from Oxan-H4 to Pyrazine-C2/C3 HMBC->Final

Figure 1: Self-validating NMR assignment workflow for Oxan-Pyrazine scaffolds.

Part 5: Structural Visualization

The following diagram illustrates the expected chemical shift "buckets" for the linked molecule.

ChemicalShifts cluster_pyrazine Pyrazine Ring (Aromatic) cluster_oxan Oxan-4-yl Ring (Aliphatic) N1 N C2 C2 ~158 N1->C2 N4 N C5 C5 ~144 N4->C5 C3 C3 ~143 C2->C3 C4_prime C4' ~42 C2->C4_prime Linker C3->N4 C6 C6 ~145 C5->C6 C6->N1 C3_prime C3' ~31 C4_prime->C3_prime C2_prime C2' ~67 C3_prime->C2_prime C5_prime C5' ~31 C5_prime->C4_prime O1_prime O C2_prime->O1_prime C6_prime C6' ~67 C6_prime->C5_prime O1_prime->C6_prime

Figure 2: Connectivity and predicted 13C chemical shifts (ppm) for 2-(oxan-4-yl)pyrazine.

References

  • Oregon State University. 13C NMR Chemical Shift Tables. (General reference for heterocycle shifts). [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (Source for pyrazine additivity rules). [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds. (Verified shifts for parent pyrazine and tetrahydropyran). [Link]

Comparative

Comparative Guide: Pyrazine Ethers vs. Pyrazine Amides in Drug Discovery

This guide provides an in-depth technical comparison between Pyrazine Ethers and Pyrazine Amides , focusing on their application in medicinal chemistry, specifically for antimycobacterial (Tuberculosis) and anticancer (K...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Pyrazine Ethers and Pyrazine Amides , focusing on their application in medicinal chemistry, specifically for antimycobacterial (Tuberculosis) and anticancer (Kinase Inhibition) therapeutics.

Executive Summary

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for FDA-approved drugs like Pyrazinamide (TB), Bortezomib (Multiple Myeloma), and Favipiravir (Viral infections). The choice between functionalizing this ring with an Ether (-OR) or an Amide (-CONHR) is a critical decision point that dictates the compound's Mechanism of Action (MoA), metabolic fate, and physicochemical profile.

  • Pyrazine Amides: Dominant in approved drugs. They often act as "prodrugs" (e.g., in TB) or critical Hydrogen Bond Donor/Acceptor (HBD/HBA) motifs in kinase hinge binding.

  • Pyrazine Ethers: Primarily used to modulate lipophilicity (LogP), improve blood-brain barrier (BBB) penetration, or occupy hydrophobic pockets where H-bond donors are penalized.

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the two functionalities when attached to a pyrazine core.

FeaturePyrazine Amide (2-CONH-R)Pyrazine Ether (2-O-R)Impact on Drug Design
H-Bonding Donor & Acceptor (HBD/HBA)Acceptor Only (HBA)Amides bind tighter in polar pockets (e.g., kinase hinge); Ethers avoid desolvation penalties.
Lipophilicity Lower LogP (More Polar)Higher LogP (More Lipophilic)Ethers improve membrane permeability and BBB crossing.
Metabolic Stability Low (Hydrolysis by Amidases)Moderate (O-Dealkylation by CYPs)Amides are often "soft spots" or prodrug handles; Ethers are more stable in plasma.
Solubility Moderate to High (Polarity)Low (unless solubilizing R group used)Amides are preferred for aqueous solubility in early discovery.
Electronic Effect Electron Withdrawing (EWG)Electron Donating (EDG)Amides deactivate the ring (lowering pKa of ring N); Ethers activate the ring (raising pKa).

Biological Activity: Case Studies

Case Study A: Antimycobacterial Activity (Tuberculosis)

The "Prodrug" Paradigm: The biological activity of pyrazine derivatives against Mycobacterium tuberculosis (Mtb) is heavily dependent on the amide functionality.[1]

  • Pyrazinamide (PZA): An amide.[2][3][4] It is a prodrug that diffuses into Mtb, where the enzyme Pyrazinamidase (PncA) hydrolyzes it to the active form, Pyrazinoic Acid (POA) .[1] POA disrupts the membrane potential and inhibits trans-translation.

  • Pyrazine Ethers (Alkoxypyrazines): Generally inactive or significantly less potent via this mechanism. Mtb lacks efficient O-dealkylases to convert ethers to the requisite acid or active species. However, lipophilic esters (which mimic amides in shape but not hydrolysis rate) have shown some activity, validating the "acid delivery" hypothesis.

Data Comparison (In Vitro Activity against M. tuberculosis):

Compound ClassStructureMIC (µg/mL)Mechanism Note
Pyrazine Amide Pyrazinamide (PZA)12.5 - 50 (pH 5.5)Requires PncA hydrolysis to POA.
Pyrazinoic Acid 2-COOH Pyrazine8 - 16 (pH 5.5)Active species, but poor cellular uptake (too polar).
Pyrazine Ether 2-Methoxy-pyrazine> 100 (Inactive)Cannot be hydrolyzed by PncA; lacks H-bond donor.
Pyrazine Ester POA n-octyl ester~10 - 20Hydrolyzes non-specifically; delivers POA (lipophilic prodrug).
Case Study B: Anticancer (Kinase Inhibition)

The "Hinge Binder" Paradigm: In kinase inhibitors, the pyrazine ring often sits in the ATP-binding pocket.

  • Pyrazine Amides: The amide nitrogen (NH) often serves as a critical H-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met, Glu residues).

  • Pyrazine Ethers: Used to reach into the "solvent front" or hydrophobic back-pockets. Replacing a hinge-binding amide with an ether usually results in a dramatic loss of potency due to the loss of the H-bond donor interaction.

SAR Decision Tree (Kinase Inhibitors):

SAR_Decision_Tree Start Pyrazine Lead Compound Decision Target Binding Region? Start->Decision Hinge Hinge Region (ATP Site) Decision->Hinge Requires H-Bond Pocket Hydrophobic Back-Pocket Decision->Pocket Requires Lipophilicity Amide Use AMIDE Linker (Provides H-Bond Donor) Hinge->Amide Ether Use ETHER Linker (Increases Lipophilicity) Pocket->Ether Result1 High Potency Low Permeability Amide->Result1 Result2 Lower Potency High Permeability Ether->Result2

Figure 1: Strategic decision pathway for selecting Amide vs. Ether linkers in kinase inhibitor design.

Metabolic Stability & Pathways[5]

The metabolic fate of these two groups is distinct, influencing the drug's half-life (


) and toxicity profile.
Metabolic Pathways Diagram

Metabolism PZA Pyrazine Amide (e.g., Pyrazinamide) Amidase Amidase / PncA (Hydrolysis) PZA->Amidase XO Xanthine Oxidase (Ring Oxidation) PZA->XO Ether Pyrazine Ether (e.g., 2-Methoxypyrazine) CYP CYP450 (O-Dealkylation) Ether->CYP Acid Pyrazinoic Acid (Active/Excreted) Amidase->Acid Major Pathway (TB) Alcohol Pyrazinol + Aldehyde CYP->Alcohol Oxidative cleavage Hydroxy 5-Hydroxypyrazinamide XO->Hydroxy Clearance Pathway

Figure 2: Comparative metabolic fate. Amides primarily undergo hydrolysis to acids, while ethers undergo oxidative dealkylation.

Experimental Protocols

A. Synthesis of Pyrazine Amides (Green Biocatalytic Method)

Context: Traditional synthesis uses thionyl chloride (toxic). This protocol uses a lipase catalyst.[5]

  • Reagents: Ethyl pyrazine-2-carboxylate (1.0 eq), Benzylamine (1.2 eq), Lipozyme TL IM (immobilized lipase).

  • Solvent: tert-Amyl alcohol (Green solvent).[5]

  • Procedure:

    • Mix ester and amine in tert-amyl alcohol.

    • Add Lipozyme TL IM (10% w/w).

    • Incubate at 45°C in a continuous flow reactor or shaker for 20 mins.

    • Workup: Filter off enzyme (reusable). Evaporate solvent. Recrystallize from ethanol.

  • Validation: Monitor disappearance of ester peak (1740 cm⁻¹) and appearance of amide peak (1650 cm⁻¹) via IR or LC-MS.

B. Synthesis of Pyrazine Ethers (SNAr Method)

Context: Nucleophilic aromatic substitution on chloropyrazine.

  • Reagents: 2-Chloropyrazine (1.0 eq), Sodium Alkoxide (e.g., NaOMe, 1.2 eq).

  • Solvent: Anhydrous DMF or the corresponding alcohol (MeOH).

  • Procedure:

    • Dissolve 2-chloropyrazine in anhydrous solvent under

      
      .
      
    • Add sodium alkoxide slowly at 0°C.

    • Heat to reflux (60-80°C) for 2-4 hours.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash with brine. Dry over

      
      .
      
  • Validation:

    
    -NMR will show the disappearance of the C-Cl adjacent proton shift and appearance of the alkoxy group (e.g., -OCH3 singlet at ~4.0 ppm).
    
C. MIC Determination (Antimycobacterial)
  • Strain: M. tuberculosis H37Rv.

  • Medium: Middlebrook 7H9 broth supplemented with OADC.

  • pH Adjustment: Crucial for Pyrazinamide analogs. Adjust media to pH 5.5 - 6.0 (PZA is inactive at neutral pH).

  • Method:

    • Prepare serial dilutions of the Pyrazine Amide/Ether in DMSO.

    • Inoculate plates with bacteria (

      
       CFU/mL).
      
    • Incubate at 37°C for 7-14 days.

    • Readout: Add Alamar Blue (Resazurin). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing color change.

References

  • Pyrazinamide Mechanism of Action: Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Green Synthesis of Pyrazine Amides: Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM.[5] RSC Advances. Link

  • Kinase Inhibitor SAR (Pyrazines): Landaverry, Y., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Link

  • Antimycobacterial Activity of Analogs: Hartkoorn, R. C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PLOS ONE. Link

  • Metabolic Stability of Amide Bioisosteres: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

Validation

Comparative Guide: Resolving Ether C-O Stretching Frequencies in Pyrazine Derivatives via FTIR, ATR, and DFT

Executive Summary In drug discovery, pyrazine derivatives are ubiquitous scaffolds (e.g., antitubercular agents, kinase inhibitors). However, characterizing the ether linkage ( ) in alkoxypyrazines presents a unique spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, pyrazine derivatives are ubiquitous scaffolds (e.g., antitubercular agents, kinase inhibitors). However, characterizing the ether linkage (


) in alkoxypyrazines presents a unique spectroscopic challenge. The electron-deficient nature of the pyrazine ring induces significant mesomeric shifts, causing the characteristic C-O stretching bands to deviate from standard aliphatic ether tables (

).

This guide objectively compares three analytical approaches—Transmission FTIR (KBr) , ATR-FTIR , and DFT-Assisted Assignment —to provide a validated protocol for unambiguous identification of the ether moiety in pyrazine substrates.

The Theoretical Challenge: Electronic Coupling

Standard IR correlation tables fail for alkoxypyrazines because they assume a localized C-O bond. In reality, the lone pair on the ether oxygen donates electron density into the


-deficient pyrazine ring (positive mesomeric effect, 

).
  • The Consequence: The

    
     bond acquires partial double-bond character, shifting its stretching frequency to higher wavenumbers (
    
    
    
    ), often overlapping with ring breathing modes. Conversely, the
    
    
    bond weakens slightly.
  • The Interference: Pyrazine ring vibrations (breathing modes) heavily populate the

    
     fingerprint region, masking the ether signal.
    
Visualization: Resonance & Bond Character

The following diagram illustrates the electronic redistribution that complicates the IR spectrum.

ResonanceEffect Pyrazine Pyrazine Ring (Electron Deficient) Shift Spectral Shift: C-O Stretch moves from ~1100 to ~1300 cm⁻¹ Pyrazine->Shift Oxygen Ether Oxygen (Lone Pair Donor) Oxygen->Pyrazine +M Effect (Bond Order > 1) Alkyl Alkyl Group (e.g., Methyl) Oxygen->Alkyl Inductive Effect (Bond Order < 1)

Figure 1: Electronic coupling mechanism in alkoxypyrazines. The donation of oxygen lone pairs into the ring increases the force constant of the Ar-O bond, causing a blue shift in the IR spectrum.

Comparative Analysis of Methods

Method A: Transmission FTIR (KBr Pellet)

The Traditional Standard

  • Mechanism: Sample is dispersed in a potassium bromide (KBr) matrix and pressed into a transparent pellet.

  • Pros: High sensitivity; excellent signal-to-noise ratio; no path length limitations.

  • Cons: Hygroscopic KBr introduces water bands (

    
     and 
    
    
    
    ) that can broaden baseline; high pressure may induce polymorphism in crystalline drugs.
  • Verdict: High Risk. Moisture interference often obscures the subtle

    
     bands in the fingerprint region.
    
Method B: ATR-FTIR (Attenuated Total Reflectance)

The High-Throughput Alternative

  • Mechanism: Sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates the sample surface (~0.5–2 µm).

  • Pros: Minimal prep; no moisture interference; reproducible path length.

  • Cons: Peak intensity decreases at higher wavenumbers (penetration depth

    
    ); contact pressure shifts are possible.
    
  • Verdict: Recommended for Routine QC. Superior reproducibility for solid pyrazine derivatives.

Method C: DFT-Assisted Assignment (B3LYP/6-311G**)

The Validation Layer

  • Mechanism: Computational modeling of the molecular geometry and vibrational frequencies using Density Functional Theory (DFT).[1][2][3][4][5]

  • Pros: Distinguishes between "pure" C-O stretches and "coupled" ring vibrations; predicts exact wavenumbers with scaling factors (typically 0.961).

  • Cons: Requires software (Gaussian/ORCA) and computational time.

  • Verdict: Essential for R&D. The only way to definitively deconvolve the pyrazine ring modes from the ether stretch.

Data Summary: Spectral Assignments

The table below compares the expected wavenumbers for a standard aliphatic ether versus a pyrazine-derived ether (e.g., 2-methoxypyrazine), highlighting the critical shifts.

Vibrational ModeStandard Aliphatic Ether (

)
Pyrazine Ether (

)
IntensityInterference Source
Asymmetric C-O-C Stretch


StrongRing C-N Stretch
Symmetric C-O-C Stretch


MediumRing Breathing Mode
Ring Breathing (Pyrazine) N/A

StrongOverlaps Sym.[6] Stretch
C-H Deformation (Alkoxy)


WeakRing C=C Stretch

Critical Insight: In pyrazines, look for the Asymmetric Stretch near


. If this band is absent, the ether linkage is likely hydrolyzed or cleaved.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow. This protocol minimizes artifacts and ensures the assigned peak is truly the C-O stretch.

Workflow Visualization

Protocol Start Sample: Pyrazine Derivative Prep Prep: Diamond ATR (Clean with Isopropanol) Start->Prep Scan Acquisition: 64 Scans @ 4 cm⁻¹ Res Prep->Scan Process Processing: ATR Correction + Baseline Scan->Process Decision Peak at ~1280 cm⁻¹? Process->Decision DFT Run DFT (B3LYP) Scale Factor: 0.961 Decision->DFT Yes RePrep Re-Dry Sample (Check Hydrolysis) Decision->RePrep No/Ambiguous Confirm Validated Assignment DFT->Confirm

Figure 2: Step-by-step validation protocol for assigning ether stretches in heterocyclic compounds.

Detailed Steps
  • Sample Preparation (ATR Method):

    • Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat background line.

    • Place solid sample (~2 mg) on the crystal. Apply pressure until the force gauge reads 80–100 N (ensure intimate contact).

  • Acquisition Parameters:

    • Resolution:

      
       (sufficient for solids).
      
    • Scans: Minimum 64 scans to resolve weak symmetric modes.

    • Range:

      
      .
      
  • Data Processing:

    • Apply ATR Correction (software algorithm) to compensate for depth of penetration variations.

    • Perform Baseline Correction (Rubberband method, 64 points).

  • Validation (The "Check" Step):

    • Locate the putative Asymmetric C-O band (

      
      ).
      
    • Self-Check: If the band is split or broad, check for hydrogen bonding (moisture). If the band is absent, confirm the synthesis did not result in a hydroxypyrazine tautomer (which would show a broad O-H stretch at

      
       and a Carbonyl C=O at 
      
      
      
      ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (The definitive text for general IR correlations).

  • NIST Chemistry WebBook. Infrared Spectra of Pyrazine and Derivatives. National Institute of Standards and Technology. (Source for standard reference spectra). [Link]

  • Billes, F., et al. (2005). Vibrational spectroscopy of pyrazine derivatives: A DFT study. Journal of Molecular Structure. (Validates the use of B3LYP for assigning pyrazine ring modes).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Provides detailed tables for ether C-O coupling effects).

Sources

Comparative

Technical Guide: Structural Validation of 2-Alkoxypyrazines via 2D NMR

Executive Summary In medicinal chemistry, the pyrazine scaffold is a privileged structure, frequently appearing in kinase inhibitors and flavor/fragrance compounds. However, synthesizing substituted pyrazines—particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazine scaffold is a privileged structure, frequently appearing in kinase inhibitors and flavor/fragrance compounds. However, synthesizing substituted pyrazines—particularly via nucleophilic aromatic substitution (


)—often yields regioisomers that are indistinguishable by Mass Spectrometry and ambiguous in 1D 

H NMR due to symmetry or signal overlap.

This guide details the definitive validation of 2-alkoxypyrazine regiochemistry using a combined HSQC/HMBC workflow. Unlike X-ray crystallography (which requires single crystals) or NOESY (which relies on spatial proximity often absent in rigid heteroaromatics), this protocol provides a self-validating connectivity map capable of resolving isomerism in solution state within hours.

Part 1: The Challenge – Regioisomerism in Pyrazine Synthesis

When reacting a di-halo-pyrazine (e.g., 2,6-dichloropyrazine) with an alkoxide nucleophile, two potential outcomes often arise:

  • Product A (Desired): Substitution at the C-2 position.

  • Product B (Isomer): Substitution at the C-6 position (or C-3 depending on starting material symmetry).

Why 1D NMR Fails:

  • Proton Paucities: Pyrazines are electron-deficient and often fully substituted, leaving few ring protons to couple with each other.

  • Chemical Shift Overlap: The electronic environment of C-3 and C-5 protons can be nearly identical, resulting in singlets that offer no connectivity information.

Comparative Analysis of Validation Methods
FeatureMethod A: 1D NMR (

H/

C)
Method B: NOESY / ROESYMethod C: HSQC / HMBC (Recommended)Method D: X-Ray Crystallography
Primary Data Chemical Shift (

), Integration
Spatial Proximity (

)
Bond Connectivity (

,

,

)
3D Atomic Coordinates
Regio-Confidence Low (Inferential)Medium (Context dependent)High (Definitive) Ultimate
Sample State SolutionSolutionSolution Solid Crystal (Required)
Time to Result < 10 mins1 - 4 hours1 - 2 hours Days to Weeks
Limitation Cannot prove connectivity across heteroatoms.Fails if substituents are distant in space.Requires optimized delay delays (CNST13).Requires crystal growth.

Part 2: The Solution – The "Gateway" Correlation Logic

To validate a 2-alkoxypyrazine, we utilize the Ether Bridge Logic . We must prove that the alkyl protons of the alkoxy group are chemically bonded to the specific carbon on the pyrazine ring.

Since Oxygen is NMR silent, we cannot "see" the bond directly. Instead, we use HMBC (Heteronuclear Multiple Bond Correlation) to see across the oxygen.

The Self-Validating Logic Chain
  • HSQC Anchor: Identify the alkoxy proton (

    
    ) and its direct carbon (
    
    
    
    ).
  • The "Gateway" HMBC: The

    
     must show a strong 
    
    
    
    correlation to a quaternary aromatic carbon (
    
    
    ).
  • Chemical Shift Check: The

    
     identified in step 2 must have a chemical shift characteristic of an oxygen-substituted pyrazine carbon (
    
    
    
    ppm).
  • Ring Positioning: The

    
     must show 
    
    
    
    or
    
    
    correlations to remaining ring protons (
    
    
    ), locking the alkoxy group's position relative to the ring substituents.

If Step 2 is absent or Step 3 shows a shift <150 ppm, the structure is incorrect.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This decision tree outlines the experimental path from crude synthesis to confirmed structure.

ValidationWorkflow Start Crude Reaction Mixture (Isomer Mix) Purification Flash Chromatography Start->Purification NMR1D 1D 1H NMR (Check Purity) Purification->NMR1D Decision Ambiguous Regiochem? NMR1D->Decision HSQC Run HSQC (Assign H-C pairs) Decision->HSQC Yes ResultA Correlation to C (155-165 ppm) CONFIRMED Decision->ResultA No (Rare) HMBC Run HMBC (Long Range Coupling) HSQC->HMBC Analysis Analyze Alkoxy H -> Ring C Correlation HMBC->Analysis Analysis->ResultA ResultB Correlation to C (<150 ppm) REJECTED Analysis->ResultB

Caption: Operational workflow for distinguishing pyrazine regioisomers using 2D NMR.

Diagram 2: Structural Connectivity Logic

This diagram visualizes the specific couplings required to confirm a 2-methoxypyrazine structure.

ConnectivityLogic cluster_pyrazine Pyrazine Ring cluster_alkoxy Alkoxy Group C2 C2 (ipso) ~160 ppm O O C2->O Bond C3 C3 ~140 ppm H3 H3 C3->H3 J1 (HSQC) H3->C2 J2 (HMBC) C1_prime C1' O->C1_prime Bond H1_prime H1' C1_prime->H1_prime J1 (HSQC) H1_prime->C2 J3 (HMBC) Gateway Correlation

Caption: The "Gateway Correlation" (Red Dashed Line) connects the alkoxy proton to the pyrazine ring across the ether oxygen.

Part 4: Experimental Protocol

To ensure high-quality data that reveals the critical


 correlations (typically 6–10 Hz) without losing signal to noise, follow this protocol.
Sample Preparation
  • Concentration: 10–20 mg of sample in 0.6 mL solvent is ideal.

  • Solvent Selection:

    • Preferred:DMSO-

      
       . Pyrazines can aggregate; the polarity of DMSO prevents stacking and sharpens peaks.
      
    • Alternative:

      
       . Acceptable, but ensure the sample is free of acid traces which can broaden N-heterocycle signals.
      
Acquisition Parameters (Standard 400-600 MHz Instrument)
Experiment A: HSQC (Phase-Sensitive)
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent.

  • Scans (NS): 4 to 8 (Sufficient for >10mg).

  • TD (Time Domain): 2048 (F2) x 256 (F1).

  • Coupling Constant (

    
    ):  Set to 145 Hz.
    
Experiment B: HMBC (Magnitude Mode)
  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent.

  • Scans (NS): 16 to 32 (Long-range correlations are weak; higher scans improve detection).

  • Relaxation Delay (D1): 1.5 – 2.0 seconds.

  • Long-Range Coupling Constant (CNST13):

    • Standard:8 Hz . This covers the typical range for

      
       in ethers.
      
    • Troubleshooting: If the correlation is missing, try 5 Hz . (Coupling across oxygen can sometimes be smaller depending on the dihedral angle).

  • Spectral Width: Ensure the Carbon window (F1) covers 0–180 ppm to catch the deshielded C-2 pyrazine carbon.

Data Processing
  • Phasing: HSQC requires careful phasing. HMBC is usually magnitude mode (no phasing required), but check for "t1 noise" streaks.

  • Referencing: Calibrate to solvent residual peak (DMSO central peak:

    
     2.50 ppm, 
    
    
    
    39.5 ppm).
  • Overlay: Always overlay the 1D proton spectrum on the F2 axis for accurate alignment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.

  • Parella, T. (2025). HMBC: Heteronuclear Multiple Bond Correlation.[1][2] NMR Facility Blog, University of Girona. (Technical breakdown of pulse sequences).

    • (General Reference for C13 shifts in ethers).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Validation

HRMS Analysis Guide: 2-(Oxan-4-yloxy)pyrazine Identification

Executive Summary The precise identification of 2-(oxan-4-yloxy)pyrazine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine) is a critical step in the synthesis of kinase inhibitors and metabolic profiling. While NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification of 2-(oxan-4-yloxy)pyrazine (also known as 2-(tetrahydro-2H-pyran-4-yloxy)pyrazine) is a critical step in the synthesis of kinase inhibitors and metabolic profiling. While NMR remains the gold standard for structural connectivity, it lacks the sensitivity required for trace impurity profiling (<0.1%) or DMPK studies.

This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) and NMR alternatives. It details a self-validating workflow for identifying this ether-linked heterocycle, focusing on distinguishing it from isobaric N-oxide impurities common in pyrazine chemistry.

Part 1: The Analytical Challenge

The ether linkage between the electron-deficient pyrazine ring and the oxane (tetrahydropyran) moiety presents specific analytical challenges:

  • Isobaric Interferences: Synthetic routes often yield N-oxide byproducts or positional isomers (e.g., 3-substituted variants) with identical nominal masses (m/z 180). Low-resolution MS (QqQ) cannot distinguish these based on full scan data alone.

  • Fragmentation Ambiguity: The ether bond is labile. In-source fragmentation can lead to false negatives if ionization energy is not optimized.

Comparative Technology Analysis

The following table contrasts HRMS (Orbitrap/Q-TOF) with standard alternatives for this specific application.

FeatureHRMS (Orbitrap/Q-TOF) Triple Quad (QqQ) 1H-NMR (600 MHz)
Primary Utility De novo ID, Formula ConfirmationQuantitation (Targeted)Structural Connectivity
Mass Accuracy < 5 ppm (Critical for C9H12N2O2)~1000 ppm (Nominal)N/A
Sensitivity High (pg/mL range)Ultra-High (fg/mL range)Low (mg/mL range)
Specificity Resolves isobars via exact massRelies on RT and MRM transitionsResolves isomers via coupling
Throughput High (UPLC compatible)High (UPLC compatible)Low

Part 2: Structural Elucidation & Mechanism

To confidently identify 2-(oxan-4-yloxy)pyrazine, one must understand its behavior under Electrospray Ionization (ESI). The molecule protonates readily at the pyrazine nitrogen.

Theoretical Fragmentation Pathway

Precursor Ion:


 (C9H13N2O2)
  • Primary Cleavage (Ether Scission): The most energetically favorable pathway involves the cleavage of the C-O ether bond.

    • Fragment A: Loss of the oxane ring (neutral loss of C5H8O, 84.0575 Da). This yields the protonated 2-hydroxypyrazine cation (

      
       97.0396).
      
    • Fragment B: Retention of the oxane cation (

      
       85.0648), though this is less favored due to the basicity of the pyrazine nitrogen.
      
  • Secondary Fragmentation: The pyrazine ring typically undergoes ring contraction or loss of HCN (

    
     27.0109).
    
Visualization: Fragmentation Logic

The following diagram illustrates the specific mass transitions expected in an HRMS experiment.

FragmentationPathway Precursor Precursor [M+H]+ m/z 181.0972 (C9H13N2O2) TS Ether Cleavage Transition State Precursor->TS HCD (25-35 eV) Frag1 Fragment 1 Protonated 2-Hydroxypyrazine m/z 97.0396 (C4H5N2O+) TS->Frag1 Major Pathway Neutral Neutral Loss Tetrahydropyran (84.0575 Da) TS->Neutral Loss Frag2 Fragment 2 Loss of HCN m/z 70.0287 Frag1->Frag2 Secondary Frag

Figure 1: Predicted ESI+ fragmentation pathway for 2-(oxan-4-yloxy)pyrazine under High-Energy Collisional Dissociation (HCD).

Part 3: Experimental Protocol

This protocol is designed for a Thermo Q-Exactive or Agilent 6500 Q-TOF , but parameters are transferable.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Matrix: For biological validation, spike into plasma, precipitate with ACN (1:3 ratio), and centrifuge at 14,000 rpm for 10 min.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard RP retention for polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source for

.
Mobile Phase B Acetonitrile + 0.1% Formic AcidGood solubility and desolvation.
Gradient 5% B to 95% B over 5 minRapid elution of the ether; wash lipophilic matrix.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive ModePyrazine nitrogens are basic (pKa ~0.6-1.0).
Mass Range m/z 50 - 500Covers precursor and all diagnostic fragments.
Resolution 70,000 (FWHM @ m/z 200)Required to distinguish isobars < 5 ppm.

Part 4: Validation Framework (Self-Validating System)

To ensure the data is authoritative, the method must be validated against ICH M10 or FDA Bioanalytical Method Validation guidelines.

Validation Workflow Diagram

ValidationWorkflow cluster_0 System Suitability cluster_1 Validation Parameters (FDA/ICH) Start Method Development MassAcc Mass Accuracy < 5 ppm Start->MassAcc RetTime Retention Time Stability (< 2% RSD) MassAcc->RetTime Linearity Linearity (r² > 0.99) RetTime->Linearity Accuracy Accuracy (85-115%) Linearity->Accuracy Matrix Matrix Effect (IS Normalized) Accuracy->Matrix Report Final Validation Report Matrix->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Acceptance Criteria
  • Mass Accuracy: The measured mass of the monoisotopic peak must be within ±5 ppm of the theoretical mass (181.0972).

  • Isotopic Pattern: The relative abundance of the A+1 (

    
    ) isotope should match the theoretical distribution (~10%) within ±10% relative error.
    
  • Fragment Confirmation: At least one qualifying fragment (e.g., m/z 97.0396) must co-elute with the precursor.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Retrieved from [Link]

  • Holčapek, M., et al. (2012). Mass spectrometry in metabolomics. Journal of Chromatography A. (General reference for small molecule MS workflows).

Sources

Safety & Regulatory Compliance

Safety

2-(Oxan-4-yloxy)pyrazine: Handling, Stabilization, and Disposal Guide

[1] Executive Summary: The "Do's and Don'ts" DO treat as a potential peroxide former. The tetrahydropyranyl (oxan) ether linkage requires exclusion of air and light.[1] DO segregate from strong acids.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Do's and Don'ts"

  • DO treat as a potential peroxide former. The tetrahydropyranyl (oxan) ether linkage requires exclusion of air and light.[1]

  • DO segregate from strong acids. The pyrazine ring is basic; mixing with strong acids can generate heat and potential spattering.

  • DO NOT distill to dryness without testing for peroxides.

  • DO NOT dispose of down the drain.[2] This compound is a nitrogenous heterocycle with potential aquatic toxicity.

Part 1: Chemical Identity & Hazard Profiling

As a specific Safety Data Sheet (SDS) for 2-(oxan-4-yloxy)pyrazine (CAS: Analogous to 1206976-88-8) may not be standard in all databases, we derive the safety profile from its structural pharmacophores: the pyrazine ring and the tetrahydropyranyl (THP) ether .[3]

Structural Hazard Analysis
Functional GroupHazard ClassMechanism of Danger
Pyrazine Ring Irritant / BaseNitrogen atoms in the ring can accept protons.[3] Contact with skin/mucosa causes irritation (Skin Irrit. 2, Eye Irrit. 2). Incompatible with strong oxidizers and acids.
Oxan-4-yloxy (THP Ether) Peroxide FormerCyclic ethers can undergo auto-oxidation at the

-carbon (adjacent to oxygen) to form hydroperoxides, especially upon prolonged exposure to air or light.[3]
Combined Molecule Acute Tox. (Oral)Pyrazine derivatives often exhibit Acute Toxicity Category 4 (Harmful if swallowed).
Physical Properties (Predicted)[4]
  • State: Solid (low melting point) or viscous oil depending on purity.

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate; moderately soluble in water (pH dependent).

  • Flash Point: >110°C (Predicted) - Not a flammable liquid, but combustible.[3]

Part 2: Pre-Disposal Stabilization & Segregation

Before this compound enters the waste stream, it must be stabilized. The primary risk during storage and disposal is peroxide accumulation and incompatible mixing .

Peroxide Testing (Mandatory for Old Containers)

If the container has been opened for >6 months, test for peroxides before disposal.

  • Method: Quantofix® Peroxide Test Strips or Potassium Iodide (KI) starch test.

  • Threshold: If >100 ppm, chemical reduction is required before placing in the waste drum.

    • Reduction Protocol: Add ferrous sulfate (FeSO₄) or sodium metabisulfite solution to the waste container to quench active peroxides.

Waste Segregation Logic
  • Stream A (Halogenated): If dissolved in DCM/Chloroform.

  • Stream B (Non-Halogenated): If pure or dissolved in MeOH/EtOAc. (Preferred for pure substance) .

  • Stream C (Solid Waste): If absorbed onto silica or paper towels.

CRITICAL WARNING: Do not mix with Nitric Acid or Perchloric Acid waste streams. The combination of an organic base (pyrazine) with strong oxidizing acids is an explosion hazard.

Part 3: Operational Disposal Workflow

Graphical Workflow: Assessment & Disposal

The following decision tree guides you through the disposal process based on the physical state of the material.

DisposalWorkflow Start START: 2-(oxan-4-yloxy)pyrazine Waste StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure StateCheck->Solid Pure Substance SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck StreamC WASTE STREAM C: Solid Hazardous Waste Solid->StreamC Double Bagged PeroxideCheck Peroxide Test (>100 ppm?) SolventCheck->PeroxideCheck No (e.g., Ether/MeOH) StreamA WASTE STREAM A: Halogenated Organic SolventCheck->StreamA Yes Quench Quench with FeSO4 / Metabisulfite PeroxideCheck->Quench Positive StreamB WASTE STREAM B: Non-Halogenated Organic PeroxideCheck->StreamB Negative Quench->StreamB

Figure 1: Decision matrix for segregating 2-(oxan-4-yloxy)pyrazine waste streams to prevent incompatibility.

Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11mm minimum) or Laminate Film (Silver Shield) for prolonged handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling large quantities of powder, use an N95 or P100 respirator to prevent inhalation of pyrazine dust.

Step 2: Container Selection
  • Liquids: Use High-Density Polyethylene (HDPE) carboys. Avoid metal containers if the solution is acidic (though this compound is basic, waste streams vary).

  • Solids: Wide-mouth HDPE jars.

Step 3: Labeling (RCRA Compliance)

Label the container clearly. If in the US, do not use the generic "Waste" label.

  • Proper Shipping Name: Waste Flammable Solid, Organic, n.o.s. (Pyrazine derivative) OR Waste Toxic Liquid, Organic, n.o.s.[3]

  • Hazards: Check "Irritant" and "Toxic".[4]

  • Constituents: List "2-(oxan-4-yloxy)pyrazine" and the primary solvent (e.g., "Methanol").

Step 4: Final Hand-off

Transfer to your facility's Central Accumulation Area (CAA). Ensure the container is closed tightly to prevent solvent evaporation and further peroxide formation.

Part 4: Emergency Contingencies (Spills)

Spill Response Diagram

SpillResponse Spill Spill Incident Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL) In Fume Hood Assess->Minor Major Major (>100mL) Outside Hood Assess->Major Absorb Absorb with Vermiculite/Pads Minor->Absorb Evacuate Evacuate Lab Call EH&S Major->Evacuate Clean Wash Surface with Soap & Water Absorb->Clean Dispose Bag Waste -> Stream C Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills involving pyrazine ethers.

Decontamination Solution

If a spill occurs on the benchtop:

  • Absorb bulk liquid with vermiculite or polypropylene pads.

  • Wash the area with a dilute citric acid solution (5%) . This neutralizes the basic pyrazine residues.

  • Follow with a soap and water rinse.[2][5][6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazine Derivatives. Retrieved from [Link]

  • Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for Ether Peroxide management).
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.